3-(1-Aminoethyl)benzonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(1-aminoethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPZGKJZQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-05-2 | |
| Record name | Benzonitrile, 3-(1-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-aminoethyl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral building block and chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, outlines a representative synthetic pathway and subsequent analytical validation, explores its primary applications, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzonitrile derivatives as foundational scaffolds in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Chiral Benzonitriles
Substituted benzonitriles are a class of compounds of significant interest in medicinal chemistry. The nitrile group, being a versatile functional group, can participate in various chemical transformations and often acts as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-receptor interactions.[1] The introduction of a chiral aminoethyl side chain, as seen in 3-(1-Aminoethyl)benzonitrile, provides a crucial three-dimensional architecture. This specific stereochemistry is often paramount for achieving desired potency and selectivity in biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental settings. This guide focuses on the racemic and chiral forms of this compound, which serve as critical starting materials in the discovery of novel therapeutics.[2][]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. This compound is typically supplied as a solid. Key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [4] |
| CAS Number | 1188264-05-2 (racemic) | [4] |
| 1286693-23-9 ((R)-enantiomer) | [5] | |
| 2741870-03-9 ((S)-enantiomer) | [2][6] | |
| Molecular Formula | C₉H₁₁ClN₂ | [4][5] |
| Molecular Weight | 182.65 g/mol | [4][5][7] |
| Appearance | Solid (form may vary) | |
| Boiling Point (Predicted) | 251.4 ± 23.0 °C (for free base) | [8] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ (for free base) | [8] |
| Storage | Store at room temperature or 2-8°C, under inert atmosphere. | [2][5] |
Synthesis and Mechanistic Rationale
The synthesis of nitriles from aldehydes is a common transformation in organic chemistry. A representative, one-pot method involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile. This approach is efficient and avoids the use of highly toxic metal cyanides.[9]
Representative Synthetic Workflow: From 3-Acetylbenzonitrile
A plausible and common laboratory-scale synthesis of 3-(1-Aminoethyl)benzonitrile initiates from 3-Acetylbenzonitrile via reductive amination.
Caption: General workflow for the synthesis of 3-(1-Aminoethyl)benzonitrile HCl.
Step-by-Step Protocol & Rationale
-
Imine Formation: 3-Acetylbenzonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.
-
Causality: The ketone carbonyl is electrophilic and undergoes nucleophilic attack by ammonia. Subsequent dehydration forms the corresponding imine intermediate in situ. This step is often acid-catalyzed.
-
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Palladium on Carbon), is introduced to the reaction mixture.
-
Causality: Sodium cyanoborohydride is a preferred reagent for reductive amination because it is mild and selectively reduces the protonated imine much faster than the starting ketone, minimizing side reactions. Catalytic hydrogenation is a cleaner alternative but may require specialized pressure equipment.
-
-
Work-up and Isolation: The reaction is quenched, and the organic product is extracted. The solvent is removed under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)benzonitrile.
-
Causality: A standard aqueous work-up removes inorganic salts and polar impurities. Extraction into an organic solvent like ethyl acetate isolates the desired amine.
-
-
Salt Formation: The crude free base is dissolved in a non-polar solvent (e.g., diethyl ether or 1,4-dioxane), and a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise. The hydrochloride salt precipitates out of the solution.
-
Causality: The basic amine is protonated by HCl to form the ammonium salt. This salt is typically a crystalline solid with significantly lower solubility in non-polar organic solvents, facilitating its isolation by filtration and improving its stability for long-term storage.
-
Analytical Characterization
Validation of the compound's identity and purity is a critical, self-validating step in its synthesis and use. Standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons. Expected signals would correspond to the aromatic protons (in the 7-8 ppm region), the methine proton (quartet, adjacent to the methyl and amino groups), the amino protons (broad singlet), and the methyl protons (doublet).
-
¹³C NMR: Confirms the carbon skeleton, with distinct signals for the nitrile carbon (around 118-120 ppm), the aromatic carbons, and the two aliphatic carbons.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the analysis would show the molecular ion for the free base (C₉H₁₀N₂) at m/z ≈ 147.1.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) would be used to separate the product from any starting materials or by-products. Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm).
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chiral building block. Its value lies in its bifunctional nature: a primary amine for nucleophilic reactions and a nitrile group for diverse chemical transformations.
Role as a Pharmaceutical Intermediate
The compound is a precursor for synthesizing more complex molecules, particularly inhibitors and modulators in various drug discovery programs.[] The amine serves as a handle for building out molecular complexity, often through amide bond formation, reductive amination, or arylation reactions.
-
Scaffold for Enzyme Inhibitors: Many enzyme active sites have specific pockets that accommodate small, functionalized aromatic rings. The aminoethyl group can be elaborated to form linkages to other pharmacophoric elements, positioning the cyanophenyl group for key interactions (e.g., hydrogen bonding or π-stacking) within a target protein.[1] For example, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV).[1]
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target.[] Hits can then be "grown" from the amine or aromatic ring to improve potency and selectivity.
Caption: Application pathways for 3-(1-Aminoethyl)benzonitrile HCl in synthesis.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. This compound is classified as hazardous.
GHS Hazard Statements
Recommended Safety Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Handling: Avoid creating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store under an inert atmosphere for long-term stability.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]
-
Conclusion
This compound is a valuable and versatile chemical intermediate. Its defined structure, particularly in its chiral forms, provides a reliable starting point for the synthesis of complex molecular targets in the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in advancing drug discovery and development programs.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-(1-AMINOETHYL)BENZONITRILE | 153994-67-3 [amp.chemicalbook.com]
- 9. ujconline.net [ujconline.net]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.no [fishersci.no]
A Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to the pharmaceutical and agrochemical industries. While the user-specified CAS number 202279-72-9 is not widely cited in major chemical databases, this document focuses on the chemical entity defined by the structure, referencing the more commonly cataloged CAS numbers for its racemic and enantiomerically pure forms. We present a detailed exploration of its physicochemical properties, a robust protocol for its asymmetric synthesis via reductive amination, comprehensive methods for its analytical characterization, and a discussion of its strategic applications as a pharmacophore in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Chemical Identity and Physicochemical Properties
3-(1-Aminoethyl)benzonitrile is a substituted benzonitrile featuring a chiral primary amine. Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.
Structural and Physical Data
The fundamental properties of the hydrochloride salt are summarized below. These values are critical for experimental design, dosage formulation, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem[1] |
| Molecular Weight | 182.65 g/mol | PubChem[1] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | PubChem[1] |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | PubChem[1] |
| InChIKey | UMKDPZGKJZQZAY-UHFFFAOYSA-N | PubChem[1] |
CAS Number and Chirality: A Point of Clarification
A critical aspect of this molecule is its chirality, originating from the stereocenter at the first carbon of the ethyl group. Consequently, it exists as two enantiomers, (R) and (S), as well as a racemic mixture. The biological activity of chiral molecules is often enantiomer-dependent, making enantiomeric purity a critical quality attribute in drug development[2].
There is a notable discrepancy in the cited Chemical Abstracts Service (CAS) numbers for this compound. The user-provided CAS number 202279-72-9 is not prominently associated with this structure in major databases. Instead, the following CAS numbers are well-documented and should be used for procurement and regulatory purposes:
| Form | CAS Number |
| (S)-enantiomer HCl | 2741870-03-9[3][4][5] |
| (R)-enantiomer HCl | 1286693-23-9[6] |
| Racemic Mixture HCl | 1188264-05-2[1] |
For the remainder of this guide, we will discuss the synthesis and properties of the chiral forms, which are of primary interest in targeted drug design.
Asymmetric Synthesis and Purification
The preparation of enantiomerically pure this compound is paramount for its use in pharmaceutical development. Asymmetric reductive amination of the prochiral ketone, 3-acetylbenzonitrile, represents a highly efficient and scalable synthetic strategy[7][8][9]. This method avoids the need for classical resolution of a racemic mixture, which is often lower-yielding.
Caption: Asymmetric Reductive Amination Workflow.
Detailed Experimental Protocol: (S)-Enantiomer
This protocol describes a robust method for synthesizing the (S)-enantiomer. The causality behind reagent selection is to ensure high enantioselectivity and yield.
Materials:
-
3-Acetylbenzonitrile
-
Ammonium acetate (Ammonia source)
-
(S)-(-)-α-Methylbenzylamine (Chiral auxiliary/catalyst source)
-
Sodium triacetoxyborohydride (STAB) (Reducing agent)
-
Dichloromethane (DCM) (Solvent)
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (Drying agent)
Procedure:
-
Iminium Ion Formation: To an oven-dried, nitrogen-purged round-bottom flask, add 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous DCM. The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
-
Asymmetric Induction: Add a catalytic amount of (S)-(-)-α-methylbenzylamine (0.1 eq). This chiral amine transiently forms a chiral imine with the ketone, which biases the subsequent hydride attack to favor the (S)-product.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. STAB is a mild and selective reducing agent that effectively reduces the iminium ion without reducing the ketone starting material, minimizing side reactions[8].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acidic byproducts. Extract the aqueous layer three times with DCM.
-
Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product is the free base, which can be purified by flash column chromatography on silica gel if necessary.
-
Salt Formation and Crystallization: Dissolve the purified free base in a minimal amount of anhydrous DCM or ethyl acetate. Add 1 M HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. The formation of the salt is often exothermic and results in a crystalline solid that is easier to handle and store than the free base oil.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess (e.e.) of the final product. This self-validating system of orthogonal analytical techniques ensures the material meets the stringent quality standards for pharmaceutical use[2][10].
Caption: Comprehensive Analytical Validation Workflow.
Protocol: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Sample Prep: Dissolve ~5 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is useful as the acidic N-H protons will exchange and disappear from the spectrum.
-
Instrument: 400 MHz NMR Spectrometer.
-
Expected Signals (in D₂O):
-
~7.5-7.8 ppm: Multiplets, 4H (Aromatic protons of the benzonitrile ring).
-
~4.5 ppm: Quartet, 1H (Methine proton, -CH (NH₂)CH₃), coupled to the methyl protons.
-
~1.6 ppm: Doublet, 3H (Methyl protons, -CH(NH₂)CH ₃), coupled to the methine proton.
-
-
Causality: The distinct splitting patterns (quartet and doublet) and integration values are characteristic of the aminoethyl fragment, providing unambiguous structural confirmation.
Protocol: HPLC-MS Analysis
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A single major peak in the UV chromatogram indicates high purity. The mass spectrum should show a prominent ion at m/z corresponding to the molecular ion of the free base [M+H]⁺ (C₉H₁₀N₂ + H⁺ = 147.1).
-
Causality: Formic acid is used to acidify the mobile phase, ensuring good peak shape for the amine and promoting ionization for mass spectrometry detection.
Protocol: Chiral HPLC Analysis
-
Objective: To determine the enantiomeric excess (e.e.) of the synthesized chiral amine.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is highly effective for separating amine enantiomers[11][12][13].
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
-
Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. The basic additive (DEA) is crucial to prevent peak tailing by masking active sites on the silica support and ensuring sharp, symmetrical peaks[12].
Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a carefully designed building block that incorporates two valuable pharmacophoric elements.
Caption: Role as a strategic scaffold in drug design.
-
The Chiral α-Aminoethyl Group: This moiety provides a key interaction point for biological targets. The primary amine can act as a hydrogen bond donor and can be readily functionalized to explore structure-activity relationships (SAR). Its defined stereochemistry ensures a precise three-dimensional fit into a chiral binding pocket, enhancing potency and selectivity.
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a metabolically stable, polar group that can act as a hydrogen bond acceptor[14]. Furthermore, its linear geometry allows it to occupy narrow enzymatic clefts. In some cases, it can serve as a bioisostere for other functional groups like aldehydes or ketones. Aminobenzonitrile-derived scaffolds have been investigated for a range of biological activities, including anticancer and antimicrobial properties[15][16][17]. Several quinazolinone derivatives incorporating a benzonitrile moiety have shown potent inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in type 2 diabetes treatment[18].
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Identification
The following hazard statements are associated with this chemical class[1]:
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Protocol
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.
-
Dispensing: Use appropriate tools (spatulas) for weighing and transferring the solid. Avoid creating dust.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate solvent and absorb with an inert material. Dispose of waste in a sealed, labeled container according to institutional guidelines.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
-
For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Conclusion
This compound is a high-value chiral building block with direct applications in the synthesis of advanced pharmaceutical intermediates. Understanding its proper identification via CAS number, mastering its asymmetric synthesis, and employing a rigorous analytical workflow are critical for its successful application. The strategic combination of a chiral amine and a metabolically stable benzonitrile pharmacophore makes it a compelling scaffold for generating novel lead compounds against a variety of therapeutic targets. This guide provides the foundational technical knowledge for researchers to confidently and safely incorporate this versatile molecule into their drug discovery pipelines.
References
- 1. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] UTILITY OF ENAMINONITRILE IN THE SYNTHESIS OF NOVEL HETEROCYCLES BEARING PYRAZOLE MOIETY AND THEIR ANTIMICROBIAL AND CYTOTOXIC ACTIVITY ASSESSMENT | Semantic Scholar [semanticscholar.org]
- 18. brieflands.com [brieflands.com]
A Technical Guide to Elucidating the Mechanism of Action of 3-(1-Aminoethyl)benzonitrile Hydrochloride
Preamble: From Structure to Hypothesis
In the landscape of drug discovery and chemical biology, novel chemical entities present both a challenge and an opportunity. 3-(1-Aminoethyl)benzonitrile hydrochloride is one such molecule. While its specific biological mechanism is not extensively documented in public literature, its structure provides a clear, rational starting point for investigation. This guide is designed for researchers and drug development professionals, outlining a systematic, hypothesis-driven workflow to comprehensively determine the mechanism of action (MoA) of this compound, transforming it from an unknown quantity into a well-characterized pharmacological tool.
The molecular architecture of 3-(1-Aminoethyl)benzonitrile contains two key pharmacophoric elements:
-
A Phenethylamine Backbone: This structural motif is foundational to a vast class of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and numerous pharmaceuticals and research chemicals that modulate monoamine systems.[1][2] The presence of this core strongly suggests that 3-(1-Aminoethyl)benzonitrile may interact with monoamine transporters (such as DAT, NET, SERT), receptors (like TAAR1), or metabolic enzymes (e.g., Monoamine Oxidase A/B).[[“]][4]
-
A Benzonitrile Group: The nitrile moiety is a versatile functional group in modern medicinal chemistry.[5] It is metabolically stable and can act as a potent hydrogen bond acceptor or engage in dipole-dipole and π-π stacking interactions within a protein's binding pocket.[6][7] Its incorporation can significantly enhance binding affinity and improve pharmacokinetic properties.[7][8]
Based on this structural analysis, our primary working hypothesis is that This compound functions as a modulator of the monoaminergic system. This guide will detail the logical and experimental progression required to test this hypothesis, identify its primary molecular target(s), and characterize its functional activity.
Phase I: Primary Target Identification and In Vitro Validation
The initial phase focuses on efficiently screening a panel of high-probability targets derived from our primary hypothesis. We will combine computational and biochemical approaches to identify direct molecular interactions.
In Silico Target Prediction: Reverse Docking Workflow
Before committing to resource-intensive wet-lab experiments, computational reverse docking provides an invaluable predictive filter. The ligand (3-(1-Aminoethyl)benzonitrile) is docked against a curated library of protein structures associated with the monoaminergic system.
Causality of Choice: This approach prioritizes experimental resources by ranking potential targets based on predicted binding affinity (docking score). It allows us to cast a wide, yet targeted, net to identify the most likely binding partners.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. Details for Phenethylamines [unodc.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-(1-Aminoethyl)benzonitrile hydrochloride molecular weight and formula
An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride for Advanced Research
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. As a synthetic intermediate, it provides a valuable scaffold incorporating a reactive primary amine and a cyano group on a benzene ring. These functional groups serve as key handles for constructing more complex molecular architectures, making it a crucial building block in the synthesis of novel organic compounds. Its structural motif is found in various pharmacologically active agents, highlighting its relevance in medicinal chemistry and drug discovery programs.[][2] This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol with mechanistic insights, robust analytical characterization methods, and critical safety information for laboratory applications.
Physicochemical and Structural Characteristics
The hydrochloride salt form of 3-(1-Aminoethyl)benzonitrile enhances its stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions compared to its freebase form.[3] A summary of its core properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | [3][4][5] |
| Molecular Weight | 182.65 g/mol | [3][4][5] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [3] |
| CAS Number | 1188264-05-2 | [3][6] |
| Synonyms | 1-(3-Cyanophenyl)ethylamine hydrochloride | [7] |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | [3] |
| InChI Key | UMKDPZGKJZQZAY-UHFFFAOYSA-N | [3][5] |
| Parent Compound | 3-(1-Aminoethyl)benzonitrile (CAS: 153994-67-3) | [3][7] |
Synthesis Protocol: Reductive Amination of 3-Acetylbenzonitrile
A common and reliable method for preparing 3-(1-Aminoethyl)benzonitrile is the reductive amination of 3-Acetylbenzonitrile. This process is typically followed by salt formation with hydrochloric acid to yield the target compound. The protocol below is designed to be self-validating, with explanations for each critical step.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot reaction. First, the carbonyl group of 3-acetylbenzonitrile reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This step is often acid-catalyzed. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated imine over the ketone starting material, which minimizes the formation of the corresponding alcohol byproduct and maximizes the yield of the desired amine. The subsequent treatment with HCl in a non-protic solvent like diethyl ether or dioxane precipitates the amine as its stable hydrochloride salt.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (5.0-10.0 eq), add anhydrous methanol as the solvent. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring mixture. Rationale: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add ethyl acetate to the aqueous residue and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to deprotonate the amine, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1-Aminoethyl)benzonitrile freebase, typically as an oil.
-
Salt Formation: Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise while stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.
Analytical Validation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence in the material's quality.
Characterization Techniques
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and electronic environment of hydrogen atoms. Expected signals include aromatic protons in the 7-8 ppm range, a quartet for the methine proton (CH) adjacent to the amine, and a doublet for the methyl group (CH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the characteristic signal for the nitrile carbon (C≡N) typically above 110 ppm and aromatic carbons between 120-140 ppm.
-
Mass Spectrometry (MS): Determines the molecular weight of the freebase. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ for the freebase (C₉H₁₀N₂), confirming the mass of 147.09.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.
Analytical Workflow Diagram
Caption: Quality control workflow for validating synthesized material.
Applications in Drug Discovery and Development
The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a reactive "warhead" in covalent inhibitors. The presence of the chiral α-aminoethyl side chain introduces a key stereocenter for probing specific interactions within biological targets like enzyme active sites or protein-protein interfaces.
-
Scaffold for Library Synthesis: this compound serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents.
-
Enzyme Inhibitors: α-Amino nitriles have been successfully developed as reversible inhibitors of proteases, such as dipeptidyl peptidase IV (DPP-IV) inhibitors used in treating type 2 diabetes.[2] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site.
-
Potassium Channel Openers: Benzonitrile derivatives have been investigated as potassium channel openers for conditions like urinary incontinence, where the nitrile group contributes to receptor binding.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
GHS Hazard Identification
The compound is classified with the following hazards:
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the material.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 7. 3-(1-AMINOETHYL)BENZONITRILE | 153994-67-3 [amp.chemicalbook.com]
- 8. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: Properties, Analysis, and Applications
This guide provides a comprehensive technical overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and the scientific rationale behind its application, ensuring a deep and practical understanding of this versatile compound.
Introduction and Strategic Importance
This compound is a chiral aromatic amine and nitrile-containing compound. Its structure incorporates three key features that make it a valuable building block in medicinal chemistry: a benzonitrile moiety, a chiral ethylamine side chain, and its formulation as a hydrochloride salt. The benzonitrile group is a well-established pharmacophore found in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] The chiral amine provides a specific three-dimensional orientation for molecular interactions, which is critical for target binding and selectivity. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, simplifying handling and formulation processes.
This guide will systematically explore the compound's properties, from its fundamental chemical identity to practical considerations for its use in a laboratory setting.
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is the foundation of all subsequent chemical and biological investigations.
Molecular Structure
The structure consists of a benzene ring substituted at the meta-position with an aminoethyl group and a nitrile group. The carbon atom attached to the amino group is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
References
Spectroscopic Elucidation of 3-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(1-Aminoethyl)benzonitrile hydrochloride (C₉H₁₁ClN₂), a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this guide leverages high-fidelity predictive modeling for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established principles of spectroscopic interpretation and data from analogous structures. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals, offering detailed methodologies, in-depth data analysis, and the underlying scientific rationale for the structural elucidation of this compound.
Introduction: The Structural Imperative
This compound is a chiral molecule whose precise structural confirmation is paramount for its application in the synthesis of targeted therapeutics. The presence of a chiral center, an aromatic ring, a nitrile group, and an amine salt imparts a unique spectroscopic fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and regulatory compliance in drug development. This guide delves into the multi-faceted spectroscopic approach required for the unambiguous characterization of this molecule.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides insights into the proton environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |
| ~7.9 (s) | Singlet | 1H | Ar-H |
| ~7.8 (d) | Doublet | 1H | Ar-H |
| ~7.6 (d) | Doublet | 1H | Ar-H |
| ~7.5 (t) | Triplet | 1H | Ar-H |
| ~4.5 (q) | Quartet | 1H | -CH(NH₃⁺)- |
| ~1.6 (d) | Doublet | 3H | -CH₃ |
Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.
Interpretation:
-
The broad singlet at approximately 8.7 ppm is characteristic of the three exchangeable protons of the ammonium group (-NH₃⁺).
-
The aromatic region (7.5-7.9 ppm) is expected to show a complex pattern of four protons on the benzene ring.
-
The quartet at around 4.5 ppm is assigned to the methine proton, which is coupled to the adjacent methyl protons.
-
The doublet at approximately 1.6 ppm corresponds to the three protons of the methyl group, coupled to the methine proton.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (quaternary) |
| ~135 | Ar-CH |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~118 | -C≡N |
| ~112 | Ar-C (quaternary) |
| ~50 | -CH(NH₃⁺)- |
| ~21 | -CH₃ |
Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.
Interpretation:
-
The aromatic carbons are predicted to resonate in the 112-140 ppm range.
-
The nitrile carbon (-C≡N) is expected around 118 ppm.
-
The aliphatic carbons, the methine (-CH) and methyl (-CH₃), are predicted at approximately 50 ppm and 21 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups.
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2800 | -NH₃⁺ | N-H stretch |
| ~3100-3000 | Ar-H | C-H stretch |
| ~2950-2850 | Alkyl C-H | C-H stretch |
| ~2230 | -C≡N | C≡N stretch |
| ~1600, ~1475 | Aromatic C=C | C=C stretch |
| ~1500 | -NH₃⁺ | N-H bend |
Note: Predicted data based on typical functional group absorption ranges.
Interpretation:
-
A broad absorption in the 3000-2800 cm⁻¹ region is indicative of the N-H stretching of the ammonium salt.
-
The sharp, medium intensity peak around 2230 cm⁻¹ is a key diagnostic for the nitrile group (C≡N).[1]
-
Aromatic C-H and C=C stretching vibrations are expected in their characteristic regions.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition.
Predicted Mass Spectrometry Data
-
Molecular Ion (as free base, [M+H]⁺): m/z 147.09
-
Major Predicted Fragments:
-
m/z 130: Loss of NH₃ (ammonia)
-
m/z 116: Loss of CH₃CN (acetonitrile)
-
Interpretation: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule of the free base at m/z 147.09, corresponding to the formula [C₉H₁₀N₂ + H]⁺. The fragmentation pattern will likely involve the loss of small, stable neutral molecules.
References
An In-depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: From Synthesis to Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Possessing both a primary amine and a nitrile-substituted aromatic ring, this molecule offers versatile handles for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. Its true value has been highlighted by its incorporation into advanced drug candidates, where the specific stereochemistry of its chiral center is crucial for biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 182.65 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | --INVALID-LINK-- |
| CAS Number | 1188264-05-2 (for hydrochloride) | --INVALID-LINK-- |
| Appearance | White solid (typical) | --INVALID-LINK-- |
| Boiling Point (free base) | 251.4 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Density (free base) | 1.06 g/cm³ (predicted) | --INVALID-LINK-- |
Synthesis and Chiral Resolution
While the specific initial discovery and synthesis of 3-(1-Aminoethyl)benzonitrile are not prominently documented in publicly accessible literature, its preparation can be approached through established synthetic organic chemistry routes. The synthesis logically proceeds in two main stages: the formation of the racemic amine and its subsequent resolution into the desired enantiomer.
Part 1: Synthesis of Racemic 3-(1-Aminoethyl)benzonitrile
A common and effective method for the synthesis of α-arylethylamines is the reductive amination of the corresponding acetophenone. This process involves the reaction of 3-acetylbenzonitrile with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.
Experimental Protocol: Reductive Amination of 3-Acetylbenzonitrile
-
Imine Formation: 3-Acetylbenzonitrile is dissolved in a suitable solvent, such as methanol or ethanol, and treated with an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to allow for the formation of the intermediate imine. The equilibrium can be driven towards the imine by removal of water, although often the reaction proceeds to a sufficient extent without this.
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation due to their selectivity and mild reaction conditions. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction is quenched by the addition of water or a dilute acid. The organic solvent is typically removed under reduced pressure, and the aqueous residue is basified to deprotonate the amine. The free base is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield racemic 3-(1-Aminoethyl)benzonitrile.
-
Hydrochloride Salt Formation: To prepare the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried to afford this compound as a white to off-white solid.
Caption: General synthesis of racemic this compound.
Part 2: Chiral Resolution of Racemic 3-(1-Aminoethyl)benzonitrile
The separation of the racemic mixture into its individual enantiomers is a critical step, as often only one enantiomer possesses the desired biological activity. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[1]
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: The racemic 3-(1-Aminoethyl)benzonitrile free base is dissolved in a suitable solvent, such as ethanol, methanol, or isopropanol. A solution of a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or one of its derivatives, in the same solvent is added.[1][2][3] The choice of solvent is crucial as it influences the differential solubility of the resulting diastereomeric salts.
-
Crystallization: The mixture is allowed to stand, often with slow cooling, to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation of Diastereomer: The crystalline salt is collected by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer. The enantiomeric purity of the isolated salt is assessed using chiral High-Performance Liquid Chromatography (HPLC). Several recrystallizations may be necessary to achieve the desired level of enantiomeric excess.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH or NaHCO₃ solution) to neutralize the chiral acid and liberate the enantiomerically pure free amine. The amine is then extracted into an organic solvent, dried, and the solvent is evaporated.
-
Hydrochloride Salt Formation: The enantiomerically pure free base can then be converted to its hydrochloride salt as described in the previous section.
Caption: Chiral resolution of 3-(1-Aminoethyl)benzonitrile via diastereomeric salt formation.
Applications in Drug Development: The Case of MRTX0902
The utility of this compound as a building block is exemplified by its use in the synthesis of MRTX0902, a potent, selective, and brain-penetrant inhibitor of the Son of Sevenless homolog 1 (SOS1).[4][5][6] MRTX0902 is currently in Phase I clinical trials for the treatment of cancer.[6]
The SOS1-KRAS Signaling Pathway: A Key Target in Oncology
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives uncontrolled cell growth and proliferation through pathways like the MAPK cascade.[7]
SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of KRAS by facilitating the exchange of GDP for GTP.[7][8] By binding to SOS1, inhibitors like MRTX0902 disrupt the SOS1:KRAS protein-protein interaction, preventing the activation of KRAS and thereby suppressing downstream oncogenic signaling.[4][5][9] This makes SOS1 an attractive therapeutic target, particularly in combination with direct KRAS inhibitors.[7][8]
Caption: The SOS1-KRAS signaling pathway and the inhibitory action of MRTX0902.
Synthesis of MRTX0902
The synthesis of MRTX0902 involves a nucleophilic aromatic substitution (SNAr) reaction where the enantiomerically pure (R)-3-(1-aminoethyl)-2-methylbenzonitrile is coupled with a chlorinated pyridopyridazine core.[4][5] The chirality of the aminoethyl side chain is critical, with the (R)-enantiomer providing superior binding affinity to the SOS1 protein.
Experimental Protocol: Final Step in MRTX0902 Synthesis
-
Reaction Setup: In a reaction vessel, (R)-3-(1-aminoethyl)-2-methylbenzonitrile and 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: A base, for example, cesium fluoride (CsF), is added to the mixture to facilitate the nucleophilic attack of the amine on the chlorinated heterocyclic core.[5]
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 130 °C) and stirred for several hours until the reaction is complete, as monitored by LC-MS.[5]
-
Second SNAr: The intermediate from the previous step is then reacted with morpholine at an elevated temperature to displace the second chlorine atom, yielding the final product, MRTX0902.[4][5]
-
Purification: The final compound is purified using standard techniques such as crystallization or column chromatography to yield MRTX0902 as a solid.[5]
This specific application underscores the importance of this compound as a key starting material in the synthesis of complex, high-value pharmaceutical agents.
Conclusion
This compound is a versatile and valuable chiral building block for drug discovery and development. Its synthesis, while not detailed in a single seminal publication, can be reliably achieved through well-established methods of reductive amination followed by classical chiral resolution. The critical role of its (R)-enantiomer in the synthesis of the clinical-stage SOS1 inhibitor MRTX0902 highlights the importance of this intermediate in the development of next-generation targeted therapies for cancer. As research into novel therapeutics for CNS disorders and oncology continues, the demand for such well-defined, chiral intermediates is likely to grow, further cementing the place of this compound in the medicinal chemist's toolbox.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. onyxipca.com [onyxipca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 9. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Research Potential of 3-(1-Aminoethyl)benzonitrile Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine derivative with a benzonitrile moiety, a structural motif present in a variety of bioactive compounds. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest a rich potential for exploration in several key research domains. This guide provides an in-depth analysis of promising research avenues for this compound, focusing on its potential as a scaffold in medicinal chemistry for the development of enzyme inhibitors and central nervous system (CNS) active agents, as well as its exploration in agrochemistry as a novel plant growth regulator. Detailed, field-proven experimental protocols are provided for each proposed area of investigation, complete with workflow visualizations to facilitate practical implementation in a research setting.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₉H₁₁ClN₂ and a molecular weight of approximately 182.65 g/mol [1]. It is characterized by a benzonitrile group substituted with a 1-aminoethyl group at the meta position. The presence of a chiral center at the ethylamine alpha-carbon means this compound exists as two enantiomers, (R)-3-(1-aminoethyl)benzonitrile and (S)-3-(1-aminoethyl)benzonitrile, which are available commercially along with the racemic mixture[2][3][4].
The benzonitrile functional group is a key pharmacophore in numerous approved drugs, where the nitrile moiety can participate in critical binding interactions with biological targets[5]. Similarly, chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, with the stereochemistry often dictating the efficacy and safety of the final drug substance[6][7]. The combination of these two key structural features in this compound makes it a compelling starting point for discovery research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [1] |
| CAS Number | 1188264-05-2 (racemic) | [1] |
| Chiral Forms | (R)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 1286693-23-9), (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 2741870-03-9) | [2][4] |
Potential Research Area 1: Medicinal Chemistry - Scaffolding for Novel Therapeutics
The structural alerts within this compound suggest its utility as a scaffold for the synthesis of novel therapeutic agents. The primary amine offers a reactive handle for derivatization, while the benzonitrile group can be a key binding element or a precursor for other functional groups.
Development of Enzyme Inhibitors
The nitrile group is present in several enzyme inhibitors, where it can act as a hydrogen bond acceptor or participate in other polar interactions within an enzyme's active site[5]. Furthermore, aminobenzonitrile derivatives have been utilized as precursors for quinazoline scaffolds, which are known to exhibit a wide range of biological activities, including enzyme inhibition[1][8].
Rationale for Investigation: Given that numerous enzyme inhibitors feature a benzonitrile core, it is plausible that derivatives of 3-(1-Aminoethyl)benzonitrile could be synthesized to target specific enzymes implicated in disease. The chiral amine provides an opportunity for stereospecific interactions, which can be crucial for both potency and selectivity.
This protocol outlines a generalized high-throughput screening (HTS) campaign to identify potential enzyme inhibitory activity of a library of compounds derived from this compound.
Caption: High-throughput screening workflow for enzyme inhibitors.
Step-by-Step Protocol:
-
Library Preparation: Synthesize a diverse library of compounds by modifying the primary amine of this compound with various functional groups (e.g., amides, sulfonamides, ureas).
-
Reagent Preparation: Prepare concentrated stock solutions of the synthesized compounds in DMSO. Prepare assay buffer, enzyme, and substrate solutions at their optimal concentrations.
-
Assay Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Incubation: Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme binding.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Immediately begin monitoring the reaction kinetics using a plate reader capable of detecting the appropriate signal (e.g., absorbance, fluorescence) over time.
-
Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each compound relative to the DMSO controls.
-
Hit Identification and Confirmation: Identify compounds that exhibit inhibition above a certain threshold (e.g., >50%). These "hits" should be re-tested to confirm their activity.
-
Dose-Response and IC50 Determination: For confirmed hits, perform serial dilutions to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) value[9].
-
Mechanism of Action Studies: For potent inhibitors, conduct further experiments to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration[3].
Development of Central Nervous System (CNS) Active Agents
The structural motif of a chiral amine attached to an aromatic ring is prevalent in many CNS-active drugs. The ability of such compounds to interact with neurotransmitter receptors and transporters is well-established.
Rationale for Investigation: Given the prevalence of the phenyl-ethylamine scaffold in neuroscience drug discovery, derivatives of this compound are promising candidates for modulation of CNS targets. The chirality of the molecule is particularly important in this context, as stereoisomers of CNS drugs often exhibit vastly different pharmacological profiles[10].
This protocol describes a cell-based assay using immunofluorescence to assess the effect of test compounds on a specific neuronal signaling pathway.
Caption: Workflow for a cell-based immunofluorescence assay.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a duration relevant to the signaling pathway being investigated. Include appropriate vehicle controls.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular targets.
-
Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the protein of interest (e.g., a phosphorylated signaling protein).
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody. A nuclear counterstain (e.g., DAPI) can also be included.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence signal in the images to determine changes in protein expression or localization as a result of compound treatment[2].
Potential Research Area 2: Agrochemical Discovery
Substituted aminobenzonitriles have been patented as intermediates in the preparation of plant immunization agents[11]. This suggests that the core structure of this compound could be a valuable starting point for the discovery of novel agrochemicals, such as plant growth regulators.
Rationale for Investigation: Plant growth regulators are crucial for modern agriculture, and there is a continuous need for new compounds with improved efficacy and safety profiles. The diverse biological activities of related benzonitrile and amine-containing compounds in other fields warrant their investigation in the context of plant science.
Experimental Workflow: Seed Germination and Seedling Growth Assay
This protocol provides a straightforward method to screen for plant growth regulatory effects of test compounds on a model plant species like Arabidopsis thaliana or lettuce.
Caption: Workflow for a plant seedling growth assay.
Step-by-Step Protocol:
-
Plate Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) containing 0.8% agar. After autoclaving and cooling, add the test compound (from a sterile stock solution) to achieve the desired final concentrations. Pour the medium into petri dishes.
-
Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol followed by a solution of bleach and a surfactant, then rinse thoroughly with sterile water.
-
Plating and Incubation: Aseptically place the sterilized seeds on the surface of the agar plates. Seal the plates and place them in a controlled environment growth chamber with appropriate light and temperature conditions.
-
Data Collection:
-
Germination: Count the number of germinated seeds daily for a set period (e.g., 7 days).
-
Seedling Growth: After a defined growth period (e.g., 10-14 days), carefully remove the seedlings and measure the primary root length and hypocotyl length.
-
-
Data Analysis: Calculate the germination percentage for each treatment. Use appropriate statistical tests (e.g., ANOVA) to compare the mean root and hypocotyl lengths of the treated groups to the control group to identify statistically significant differences[12][13].
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its constituent parts—a chiral amine and a benzonitrile moiety—are well-represented in the annals of successful drug and agrochemical discovery. The research areas and detailed protocols outlined in this guide are intended to provide a robust framework for initiating investigations into its potential. By systematically exploring its derivatization and biological activities, researchers can unlock the full potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. animalab.eu [animalab.eu]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Best Management Practices for Plant Growth Regulators Used in Floriculture Production - NORTH CAROLINA STATE UNIV [portal.nifa.usda.gov]
- 13. phytotechlab.com [phytotechlab.com]
Review of literature on 3-(1-Aminoethyl)benzonitrile hydrochloride
An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical review of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on the scientific rationale behind its use in modern chemical synthesis and pharmaceutical research.
Introduction and Strategic Importance
This compound is a substituted benzonitrile derivative featuring a chiral primary amine. This specific arrangement of functional groups—a nitrile, an aromatic ring, and an aminoethyl side chain—makes it a versatile scaffold in organic synthesis. The nitrile group is a valuable pharmacophore found in over 30 approved pharmaceutical agents, prized for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a reactive "warhead" in certain enzyme inhibitors[1][2]. The primary amine provides a reactive handle for amide bond formation, reductive amination, and other nucleophilic reactions, making it a cornerstone for library synthesis in drug discovery programs.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various experimental settings. The presence of a chiral center at the ethylamine attachment point is of paramount importance, as biological systems are inherently stereospecific. The availability of specific enantiomers, such as (R)-3-(1-Aminoethyl)benzonitrile and (S)-3-(1-Aminoethyl)benzonitrile, allows for stereoselective synthesis to optimize drug-target interactions[3][4][5].
Chemical and Physical Properties
A clear understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [6] |
| Molecular Formula | C₉H₁₁ClN₂ | [3][6][7] |
| Molecular Weight | 182.65 g/mol | [3][6] |
| CAS Number | 1188264-05-2 (for the racemate) | [6] |
| Chiral CAS Numbers | 1286693-23-9 for (R)-enantiomer HCl2741870-03-9 for (S)-enantiomer HCl | [3][4] |
| Appearance | Typically a solid | [8] |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N.Cl | [6] |
| InChIKey | UMKDPZGKJZQZAY-UHFFFAOYSA-N | [6] |
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process that requires careful control, particularly concerning the stereochemistry of the amine. While numerous proprietary methods exist, a common conceptual pathway involves the reductive amination of a ketone precursor, 3-acetylbenzonitrile.
Generalized Synthetic Workflow
The causality behind this workflow is straightforward: a commercially available ketone is converted to the desired primary amine. The choice of reducing agent and chiral auxiliary or catalyst is critical for establishing the desired stereochemistry (R or S). The final step involves salt formation with hydrochloric acid to yield the stable, crystalline product.
Protocol: Conceptual Synthesis via Reductive Amination
-
Imine Formation: Dissolve 3-acetylbenzonitrile in a suitable solvent (e.g., methanol, ethanol). Add an ammonia source, such as ammonium acetate, and stir at room temperature to form the corresponding imine in situ.
-
Reduction: Introduce a reducing agent. For a racemic product, sodium borohydride (NaBH₄) can be used. For stereoselective synthesis, a chiral catalyst in combination with a hydrogen source or a chiral reducing agent would be employed.
-
Work-up and Isolation: After the reaction is complete, quench any remaining reducing agent. Perform a standard aqueous work-up to extract the free base into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
-
Purification of Free Base: Purify the crude product by column chromatography on silica gel to isolate the 3-(1-Aminoethyl)benzonitrile free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise.
-
Crystallization and Filtration: The hydrochloride salt will typically precipitate out of the solution. Cool the mixture to maximize yield, then collect the solid product by filtration. Wash with a cold, non-polar solvent and dry under vacuum.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in both research and manufacturing.
Standard Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a common starting point.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the (R) or (S) forms. Specialized chiral columns are required for this separation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent ion (the free base), providing definitive evidence of the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the successful formation of the product. The spectra can be used to verify the substitution pattern on the aromatic ring.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block for creating more complex molecules with potential therapeutic activity.
Role as a Pharmaceutical Intermediate
Benzonitrile derivatives are indispensable in modern chemical synthesis[9]. The nitrile group can serve multiple roles in a drug candidate: it can act as a key binding element through hydrogen bonding or dipole interactions, or it can be chemically transformed into other functional groups like carboxylic acids or amines[1][9].
This compound is particularly useful in fragment-based drug discovery (FBDD) and lead optimization. The core structure provides a well-defined vector for chemical elaboration.
Causality in Drug Design
-
The Aminoethyl Group: This is the primary point of diversification. By reacting the amine with a library of carboxylic acids, aldehydes, or sulfonyl chlorides, chemists can rapidly generate hundreds or thousands of unique compounds. This allows for the systematic exploration of the chemical space around a biological target to identify molecules with improved potency, selectivity, or pharmacokinetic properties.
-
The Benzonitrile Moiety: This part of the molecule often serves as the "anchor" that fits into a specific pocket of a target protein. The nitrile itself is a weak base and a potent hydrogen bond acceptor, mimicking carbonyl groups found in endogenous ligands[1]. Its rigid, planar structure helps to orient the rest of the molecule for optimal binding.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[6][10].
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound[11][12].
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[11][12].
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. After handling, wash hands thoroughly with soap and water[11][12].
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere for long-term stability[3][4].
-
Spills: In case of a spill, use dry clean-up procedures and avoid generating dust. Collect the spilled material into a suitable, labeled container for waste disposal[12].
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed molecular tool. Its combination of a reactive amine handle, a stereocenter, and a pharmaceutically relevant benzonitrile core makes it a high-value building block for the synthesis of novel compounds. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the quest for new and effective therapeutics.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-3-(1-aminoethyl)benzonitrile 95.00% | CAS: 127852-31-7 | AChemBlock [achemblock.com]
- 6. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-(Aminomethyl)benzonitrile hydrochloride | 40896-74-0 [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.no [fishersci.no]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for 3-(1-Aminoethyl)benzonitrile Hydrochloride in Preclinical Research
Introduction: Targeting Dipeptidyl Peptidase-4 with Novel Small Molecule Inhibitors
The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] These oral antihyperglycemic agents function by prolonging the activity of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] The enzyme DPP-4 rapidly degrades these hormones, which are crucial for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][2] By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to improved glycemic control with a low risk of hypoglycemia.[1]
3-(1-Aminoethyl)benzonitrile hydrochloride has emerged as a key pharmacophore in the design of novel DPP-4 inhibitors. Its structural features, a chiral ethylamine group attached to a benzonitrile scaffold, provide a foundation for potent and selective interaction with the active site of the DPP-4 enzyme. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the investigation of this compound and its analogues as potential therapeutic agents. We will delve into its chemical properties, provide a detailed protocol for its asymmetric synthesis, and outline a robust in vitro methodology for evaluating its DPP-4 inhibitory activity.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a research chemical is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem |
| Molecular Weight | 182.65 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | N/A |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4][5] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Asymmetric Synthesis of 3-(1-Aminoethyl)benzonitrile: A Protocol for Chiral Amine Synthesis
The chirality of the 1-aminoethyl moiety is critical for the biological activity of many DPP-4 inhibitors. Asymmetric reductive amination of the corresponding ketone, 3-acetylbenzonitrile, is a highly effective method for establishing the desired stereocenter.[4][6][7][8][9] This protocol outlines a general procedure using a chiral catalyst.
Protocol 1: Asymmetric Reductive Amination of 3-Acetylbenzonitrile
Objective: To synthesize enantiomerically enriched 3-(1-aminoethyl)benzonitrile via asymmetric reductive amination.
Materials:
-
3-Acetylbenzonitrile
-
Ammonium formate or another suitable ammonia source
-
Chiral Ruthenium or Iridium catalyst (e.g., a complex with a chiral phosphine ligand like (R)-BINAP or a chiral diamine ligand)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Formic acid (for transfer hydrogenation) or a hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-acetylbenzonitrile (1 equivalent).
-
Catalyst and Amine Source: To the flask, add the chiral catalyst (typically 0.1-1 mol%) and the ammonia source (e.g., ammonium formate, 1.5-2 equivalents).
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants. The concentration will depend on the specific catalyst and conditions but a starting point of 0.1-0.5 M is common.
-
Reaction Initiation:
-
For Transfer Hydrogenation: Add formic acid (1.5-2 equivalents) to the reaction mixture.
-
For Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (typically 1-50 atm, depending on the catalyst and equipment).
-
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C, depending on the catalyst). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1-aminoethyl)benzonitrile.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Expected Outcome: This procedure should yield the chiral amine with high enantiomeric excess (ee%). The specific ee will be dependent on the choice of catalyst and reaction conditions.
Diagram 1: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
In Vitro Evaluation of DPP-4 Inhibition: A Fluorometric Assay Protocol
To assess the potential of this compound as a DPP-4 inhibitor, a robust and sensitive in vitro enzymatic assay is essential. Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.[5][10][11][12][13]
Diagram 2: Mechanism of DPP-4 Inhibition
Caption: Simplified mechanism of DPP-4 inhibition by this compound.
Protocol 2: In Vitro Fluorometric DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0)
-
This compound (test compound)
-
Sitagliptin or another known DPP-4 inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a similar dilution series for the positive control (Sitagliptin).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells (no enzyme): Add assay buffer and substrate solution.
-
Negative Control wells (100% enzyme activity): Add assay buffer, DPP-4 enzyme solution, and substrate solution. Include a well with DMSO at the same final concentration as the test compound wells.
-
Positive Control wells: Add assay buffer, DPP-4 enzyme solution, a known concentration of Sitagliptin, and substrate solution.
-
Test Compound wells: Add assay buffer, DPP-4 enzyme solution, the desired concentration of this compound, and substrate solution.
Table 2: Example Pipetting Scheme for a Single Concentration
-
| Component | Blank | Negative Control | Positive Control | Test Compound |
| Assay Buffer | 80 µL | 70 µL | 60 µL | 60 µL |
| Test Compound/Sitagliptin/DMSO | - | 10 µL (DMSO) | 10 µL (Sitagliptin) | 10 µL (Test Compound) |
| DPP-4 Enzyme Solution | - | 10 µL | 10 µL | 10 µL |
| Pre-incubation | \multicolumn{4}{c | }{Incubate for 10-15 minutes at 37°C} | ||
| DPP-4 Substrate Solution | 10 µL | 10 µL | 10 µL | 10 µL |
| Final Volume | 100 µL | 100 µL | 100 µL | 100 µL |
-
Enzyme Reaction:
-
Add the DPP-4 enzyme solution to the appropriate wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound Well - Rate of Blank Well) / (Rate of Negative Control Well - Rate of Blank Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Diagram 3: DPP-4 Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for the development of novel DPP-4 inhibitors. The protocols provided in this guide offer a solid foundation for the synthesis and in vitro characterization of this and related compounds. Further investigations could involve exploring structure-activity relationships (SAR) by modifying the benzonitrile ring and the ethylamine side chain to optimize potency and selectivity. In vivo studies in relevant animal models of T2DM would be the subsequent logical step to evaluate the therapeutic potential of promising candidates.
References
- 1. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 3-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Versatile Chiral Building Block for Modern Drug Discovery
3-(1-Aminoethyl)benzonitrile hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a primary amine at a stereogenic center and a benzonitrile moiety, offers two orthogonal points for chemical diversification. This unique combination makes it an ideal scaffold for the construction of compound libraries aimed at identifying novel bioactive molecules.[2] The hydrochloride salt form enhances its stability and ease of handling. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Appearance | White to off-white solid |
| Chirality | Exists as a racemate and as (R) and (S) enantiomers |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Chemical Scaffolds
The primary application of this compound lies in its use as a versatile starting material for the synthesis of compound libraries for high-throughput screening.[4][5] The primary amine serves as a handle for the introduction of a wide array of substituents via common amide and amine bond-forming reactions. The benzonitrile group, a known pharmacophore in several approved drugs, can either be retained for its favorable interactions with biological targets or be further transformed into other functional groups.[2]
Below is a workflow illustrating the central role of this compound in generating a diverse library of compounds.
Figure 1: General workflow for the diversification of this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable for parallel synthesis platforms, a common strategy in modern drug discovery.[6][7]
General Protocol for N-Acylation
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding amide. This is a fundamental transformation for creating diverse amide libraries.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base (Et₃N or DIPEA, 2.2 eq) to the stirred solution. The extra equivalent of base is to neutralize the hydrochloride salt.
-
Add the acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Table 2: Representative Acylating Agents for Library Synthesis
| Acylating Agent | Resulting Amide |
| Acetyl chloride | N-(1-(3-cyanophenyl)ethyl)acetamide |
| Benzoyl chloride | N-(1-(3-cyanophenyl)ethyl)benzamide |
| Cyclopropanecarbonyl chloride | N-(1-(3-cyanophenyl)ethyl)cyclopropanecarboxamide |
| 2-Thiophenecarbonyl chloride | N-(1-(3-cyanophenyl)ethyl)thiophene-2-carboxamide |
General Protocol for Reductive Amination
This protocol details the formation of a secondary amine by reacting 3-(1-aminoethyl)benzonitrile with an aldehyde or ketone in the presence of a reducing agent. This is a highly efficient one-pot procedure for generating diverse secondary amine libraries.[8]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) (1.1 eq, to neutralize the HCl salt)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a dry reaction vessel, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Carbonyl Compounds for Reductive Amination
| Carbonyl Compound | Resulting Secondary Amine |
| Acetone | N-isopropyl-1-(3-cyanophenyl)ethanamine |
| Benzaldehyde | N-benzyl-1-(3-cyanophenyl)ethanamine |
| Cyclohexanone | N-cyclohexyl-1-(3-cyanophenyl)ethanamine |
| 4-Pyridinecarboxaldehyde | N-((pyridin-4-yl)methyl)-1-(3-cyanophenyl)ethanamine |
Advanced Synthetic Strategies: Transformation of the Nitrile Group
The benzonitrile moiety can be a stable pharmacophore or serve as a synthetic handle for further molecular elaboration.[2]
[2+3] Cycloaddition for Tetrazole Synthesis
The nitrile group can undergo a [2+3] cycloaddition with an azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Figure 2: Synthesis of a tetrazole derivative.
Protocol:
-
To a solution of the N-acylated 3-(1-aminoethyl)benzonitrile derivative (1.0 eq) in DMF, add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into ice-water.
-
Acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse libraries of chiral compounds. Its bifunctional nature allows for the rapid generation of amides, sulfonamides, and secondary/tertiary amines, which can be further functionalized through transformations of the nitrile group. The protocols provided herein offer a robust starting point for researchers engaged in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this promising scaffold.
References
- 1. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1-Aminoethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis and utilization of 3-(1-Aminoethyl)benzonitrile hydrochloride. Primarily focusing on the reductive amination of 3-acetylbenzonitrile, this guide offers detailed, step-by-step protocols, an in-depth discussion of the underlying chemical principles, and an exploration of subsequent chemical transformations. The content is designed to equip researchers in medicinal chemistry, organic synthesis, and drug development with the practical knowledge required for the successful preparation and application of this versatile chemical intermediate.
Introduction and Significance
3-(1-Aminoethyl)benzonitrile is a valuable building block in contemporary chemical science, particularly in the synthesis of pharmacologically active compounds and functional materials.[1] The molecule's architecture, featuring a chiral primary amine and an aromatic nitrile, offers dual reactivity. The amine serves as a nucleophile and a basic center, readily undergoing acylation, alkylation, and Schiff base formation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[1] This versatility makes it a key intermediate in the development of novel therapeutics, including antidepressants and antipsychotics.[2] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and use in various applications.[3][4]
Synthesis of this compound
The most direct and common route for the synthesis of 3-(1-Aminoethyl)benzonitrile is the reductive amination of 3-acetylbenzonitrile. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2][5][6]
Reaction Overview: Reductive Amination
The reductive amination of a ketone to a primary amine is a cornerstone of amine synthesis. The reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of the ketone reacts with an ammonia source (e.g., ammonia, ammonium salts) in a nucleophilic addition-elimination reaction to form a transient imine intermediate.
-
Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent.
The choice of ammonia source and reducing agent is critical to the success of the reaction, influencing yield, purity, and, in the case of chiral synthesis, stereoselectivity.
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthetic workflow from the starting ketone to the final hydrochloride salt.
Protocol 1: Reductive Amination using Ammonium Acetate and Sodium Borohydride
This protocol is a widely applicable method for the reductive amination of ketones to primary amines. Ammonium acetate serves as a convenient and stable source of ammonia.
Materials:
-
3-Acetylbenzonitrile
-
Ammonium acetate (NH₄OAc)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (e.g., 2M solution) or concentrated aqueous HCl
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylbenzonitrile (1.0 eq) and ammonium acetate (5-10 eq) in methanol. The use of a large excess of the ammonium salt drives the imine formation equilibrium forward.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 1M NaOH solution to the aqueous residue until the pH is basic (pH > 10) to ensure the amine is in its free base form.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-(1-aminoethyl)benzonitrile free base.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.[7]
-
Slowly add a solution of HCl in diethyl ether or a few drops of concentrated aqueous HCl with stirring.[3]
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by the addition of a non-polar co-solvent.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 2: Asymmetric Reductive Amination using a Ruthenium Catalyst
For the synthesis of enantiomerically enriched 3-(1-aminoethyl)benzonitrile, an asymmetric catalytic approach can be employed. This protocol is based on the work of Fan and coworkers on the asymmetric reductive amination of alkyl aryl ketones.[8]
Materials:
-
3-Acetylbenzonitrile
-
Ammonium acetate (NH₄OAc)
-
Ru(OAc)₂(C₃-TunePhos) catalyst (or similar chiral Ru-diphosphine complex)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Reaction Setup: In a glovebox, charge a high-pressure autoclave vessel with 3-acetylbenzonitrile (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (0.5-1 mol%).
-
Solvent Addition: Add degassed 2,2,2-trifluoroethanol (TFE) to the vessel.
-
Reaction: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 55 bar) and heat to the desired temperature (e.g., 80 °C) with stirring for 24 hours.[8]
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization (e.g., acylation).[8]
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (NaBH₄) | Protocol 2 (Asymmetric Catalysis) |
| Chirality | Racemic Product | Enantiomerically Enriched Product |
| Reagents | 3-Acetylbenzonitrile, NH₄OAc, NaBH₄ | 3-Acetylbenzonitrile, NH₄OAc, Chiral Ru-catalyst, H₂ |
| Equipment | Standard laboratory glassware | High-pressure autoclave |
| Complexity | Low to moderate | High |
| Cost | Lower | Higher (due to catalyst) |
| Safety | Handling of NaBH₄ and H₂ evolution | High-pressure H₂ gas |
Applications and Further Reactions
The primary amine of 3-(1-aminoethyl)benzonitrile is a versatile functional group for further synthetic modifications.
Diagram 2: Reactivity of 3-(1-Aminoethyl)benzonitrile
References
- 1. 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Benchchem [benchchem.com]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of 3-(1-Aminoethyl)benzonitrile hydrochloride
Introduction
3-(1-Aminoethyl)benzonitrile hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research, development, and manufacturing environments.
This document provides detailed application notes and protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are designed to be both accurate and precise, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem[5] |
| Molecular Weight | 182.65 g/mol | PubChem[5] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | PubChem[5] |
| Appearance | Assumed to be a solid | General knowledge |
| Solubility | Soluble in polar solvents (e.g., water, methanol, acetonitrile) | Inferred from structure |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preferred method for the quantification of this compound due to its high specificity, sensitivity, and accuracy. This method separates the target analyte from potential impurities and degradation products before quantification.
Expertise & Experience: The "Why" Behind the Method
The choice of a reversed-phase C18 column is based on the non-polar benzene ring and the moderately polar aminoethyl group of the analyte. An acidic mobile phase (pH ~3) is employed to ensure the amine group is protonated, leading to better peak shape and retention time stability. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution of the analyte. Detection at 220 nm is selected as aromatic compounds, and nitriles typically exhibit strong absorbance in this region, providing good sensitivity.[6][7]
Experimental Workflow Diagram
Caption: HPLC quantification workflow for this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (HPLC grade)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (pH 3.0 with H₃PO₄) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | 220 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water 30:70 v/v)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
4. System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-concentration standard. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating by adhering to the principles outlined in ICH Q2(R2).[1][8][9] The inclusion of a system suitability test ensures the chromatographic system is performing adequately before any samples are analyzed.[10] The use of independently prepared QC samples verifies the accuracy of the calibration curve during the analytical run. All validation parameters (linearity, accuracy, precision, etc.) must be formally assessed before routine use.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity analysis; no interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80-120% of the test concentration.[8] |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition). |
Method 2: UV-Vis Spectrophotometry
For a more rapid, high-throughput, but less specific analysis, direct UV-Vis spectrophotometry can be employed. This method is suitable for pure samples where interfering substances are not expected.
Expertise & Experience: The "Why" Behind the Method
This method leverages the inherent UV absorbance of the benzonitrile chromophore. A wavelength scan is first performed to determine the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity and adherence to Beer's Law. The use of a diluent consistent with the HPLC method allows for potential cross-comparison. This technique is simpler and faster than HPLC but lacks its specificity, making it vulnerable to interference from UV-absorbing impurities.
Experimental Workflow Diagram
Caption: UV-Vis spectrophotometry quantification workflow.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Diluent: Acetonitrile:Water (30:70 v/v), pH 3.0 with H₃PO₄
2. Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer
-
Matched 1 cm quartz cuvettes
3. Protocol Steps:
-
Determine λmax: Prepare a ~10 µg/mL solution of the standard. Scan the solution from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of at least five standards from the stock solution (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure Absorbance: Set the spectrophotometer to the predetermined λmax. Zero the instrument with the diluent blank. Measure the absorbance of each standard and the sample solution.
-
Quantification: Plot a calibration curve of absorbance versus concentration. Use linear regression to determine the concentration of the unknown sample.
Trustworthiness: Validation and Limitations
The trustworthiness of this method relies on the linearity of the calibration curve (r² ≥ 0.995) and the purity of the sample. It is crucial to validate the method for accuracy and precision as described for the HPLC method. However, the inherent lack of specificity means this method should be used with caution and preferably as a complementary technique to a more specific method like HPLC, especially in a drug development setting where impurities are likely.[10][11]
Summary of Methods
| Feature | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | Low (measures total absorbance) |
| Sensitivity | High (ng/mL to µg/mL) | Moderate (µg/mL) |
| Throughput | Lower | Higher |
| Complexity | High | Low |
| Primary Use | Accurate quantification in complex matrices, stability studies | Rapid QC of pure substances, process monitoring |
Conclusion
The choice between HPLC-UV and UV-Vis spectrophotometry depends on the specific requirements of the analysis. For regulatory filings and quality control of final products, the high specificity of the HPLC method is indispensable. For in-process checks or high-throughput screening of relatively pure samples, the speed and simplicity of UV-Vis spectrophotometry offer a practical alternative. Both methods, when properly validated according to ICH and FDA guidelines, can provide reliable quantitative data for this compound.[12][13]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: The Strategic Application of 3-(1-Aminoethyl)benzonitrile Hydrochloride in Modern Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(1-Aminoethyl)benzonitrile hydrochloride. This chiral building block is a cornerstone intermediate in the synthesis of targeted therapeutic agents, most notably in the development of enzyme inhibitors. We will explore the nuanced roles of its constituent pharmacophores, detail its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide robust, field-proven experimental protocols for its practical application in the laboratory.
Introduction: A Versatile Scaffold for Targeted Drug Design
This compound is a chiral primary amine and benzonitrile derivative that has emerged as a critical building block in contemporary drug discovery.[1][2] Its value lies in the unique combination of three key structural features: a chiral primary amine, an electron-withdrawing nitrile group, and a meta-substituted benzene ring. This specific arrangement allows for precise, stereoselective interactions with biological targets and offers synthetic chemists a versatile handle for constructing complex molecular architectures.
The primary amine provides a nucleophilic center for a variety of coupling reactions and a basic site for forming critical salt-bridge or hydrogen-bond interactions within enzyme active sites.[3] The benzonitrile moiety is a particularly compelling functional group in medicinal chemistry; it serves as a bioisostere for carbonyl or hydroxyl groups, can act as a hydrogen bond acceptor, and can modulate the pharmacokinetic properties of a drug candidate.[4][5] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.
This guide will elucidate the chemical principles behind its application and provide actionable protocols for its successful integration into drug discovery workflows.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its effective use. The data below has been compiled from reliable chemical information databases.[6]
| Property | Value | Source |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | PubChem[6] |
| CAS Number | 1188264-05-2 | PubChem[6] |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem[6] |
| Molecular Weight | 182.65 g/mol | PubChem[6] |
| Appearance | White to off-white solid | BOC Sciences[] |
| Purity | Typically ≥95% | Advanced ChemBlocks[8] |
| Storage | 2-8°C, under inert atmosphere, protected from light | MySkinRecipes[1] |
Safety & Handling: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
The Pharmacophoric Significance in Drug-Target Interactions
The efficacy of 3-(1-Aminoethyl)benzonitrile as a scaffold is rooted in the distinct roles of its functional groups. Understanding these roles is crucial for rational drug design.
The Benzonitrile Moiety: A Modern Bioisostere
The nitrile group is far more than a simple synthetic handle. In medicinal chemistry, it is recognized as a versatile pharmacophore.[5]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, mimicking the function of a carbonyl oxygen. This interaction is pivotal for anchoring a ligand into a protein's binding pocket.[4]
-
Modulator of ADME Properties: Replacing a hydrogen or other lipophilic group with a nitrile can lower the partition coefficient (cLogP), which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Electronic Influence: As a strong electron-withdrawing group, the nitrile moiety alters the electronic density of the benzene ring, which can enhance π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein.[5]
The Chiral Ethylamine: The Key to Stereoselectivity
The chiral center at the ethylamine sidechain is arguably the most critical feature for targeted therapies. Biological systems are inherently chiral, and the specific stereoisomer ((R) or (S)) of a drug often determines its efficacy and safety.
-
Precise Vectorial Orientation: The primary amine serves as a key interaction point. Its precise spatial orientation, dictated by the chiral center, ensures that the rest of the molecule is positioned optimally within the target's active site.
-
Peptidomimetic Design: The α-amino acid-like structure makes it an excellent component for designing peptidomimetics, particularly for inhibiting proteases where it can mimic the natural amino acid substrate.[9]
Figure 1: Logical relationship of the pharmacophoric features of 3-(1-Aminoethyl)benzonitrile and their resulting molecular interactions.
Case Study: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of 3-(1-Aminoethyl)benzonitrile is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[10] DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[11] Inhibiting DPP-4 prolongs the action of GLP-1, thereby improving glycemic control.[10]
Many DPP-4 inhibitors are "peptidomimetics" that mimic the structure of the natural proline-containing substrates of the enzyme.[9] The aminobenzonitrile scaffold is an excellent proline bioisostere. The chiral amine interacts with the S2 pocket of the enzyme, while the nitrile group can form a reversible covalent bond or a strong electrostatic interaction with the catalytic serine (Ser630) in the S1 pocket, leading to potent inhibition.[12][13]
Figure 2: General synthetic workflow for producing a DPP-4 inhibitor candidate using this compound.
Experimental Protocols
The following protocols are standardized procedures for common synthetic transformations involving this compound.
Protocol 1: General Amide Coupling via EDC/HOBt
Principle: This protocol describes the formation of an amide bond between the primary amine of 3-(1-Aminoethyl)benzonitrile and a generic carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and improve reaction efficiency. A tertiary amine base (e.g., DIPEA) is required to neutralize the hydrochloride salt and the HOBt.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add this compound (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the flask. Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and neutralization.
-
Activation & Coupling: Cool the flask to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Diastereoselective Reductive Amination
Principle: This protocol details the reaction of the primary amine with a prochiral ketone to form a new stereocenter. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of chiral amine directs the stereochemical outcome of the newly formed center.
Materials:
-
This compound (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, to neutralize HCl salt)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, ~5% v/v, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the carbonyl compound (1.1 eq), and DIPEA (1.2 eq) in anhydrous DCE (0.1 M). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) in one portion. The mixture may effervesce slightly.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 6-24 hours. Monitor for the consumption of the starting materials by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product via flash column chromatography. Characterize the final product by NMR and MS to confirm its structure and assess the diastereomeric ratio.
Figure 3: A self-validating system for experimental protocols, where in-process monitoring and final characterization confirm the success of each step.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry and dual-functionality pharmacophores—the chiral amine and the benzonitrile group—provide a robust platform for designing highly selective and potent therapeutic agents. The protocols and principles outlined in this guide are designed to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors, ensuring both efficiency and scientific rigor in the synthesis of next-generation pharmaceuticals.
References
- 1. 3-(1-Aminoethyl)benzonitrile [myskinrecipes.com]
- 2. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-2-(1-Aminoethyl)benzonitrile hydrochloride [myskinrecipes.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-3-(1-aminoethyl)benzonitrile 95.00% | CAS: 127852-31-7 | AChemBlock [achemblock.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-(1-Aminoethyl)benzonitrile Hydrochloride in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the application of 3-(1-Aminoethyl)benzonitrile hydrochloride as a versatile building block in modern organic synthesis. Specifically, we focus on its utility as a primary amine source in the multicomponent synthesis of highly functionalized tetrahydropyridine scaffolds. The rationale behind the choice of reaction, the mechanistic underpinnings, and a step-by-step protocol for the synthesis of a model compound are presented. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities with potential pharmacological applications.
Introduction: The Strategic Value of this compound
This compound is a chiral primary amine that serves as a valuable starting material in the synthesis of complex organic molecules. Its structure incorporates three key features: a primary amine for nucleophilic additions and cyclizations, a chiral center that can introduce stereochemistry into the target molecule, and a benzonitrile moiety that can be further functionalized or act as a pharmacophore. The nitrile group, in particular, is a common feature in many pharmaceuticals, contributing to their binding affinity and metabolic stability[1][2].
This application note will focus on a robust and widely utilized multicomponent reaction, the Hantzsch pyridine synthesis, to demonstrate the utility of this compound in constructing complex heterocyclic frameworks. The Hantzsch synthesis is a one-pot reaction that efficiently combines an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen source to produce dihydropyridines, which can be subsequently aromatized to pyridines[3][4].
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem[5] |
| Molecular Weight | 182.65 g/mol | PubChem[5] |
| Appearance | Solid | Fisher Scientific |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | PubChem[5] |
| CAS Number | 1188264-05-2 | PubChem[5] |
Safety and Handling:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H335: May cause respiratory irritation[5].
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application: Hantzsch Dihydropyridine Synthesis
The Hantzsch dihydropyridine synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to 1,4-dihydropyridines and their corresponding pyridines. These scaffolds are prevalent in a wide array of biologically active compounds, including calcium channel blockers like nifedipine and amlodipine[4].
Rationale and Mechanistic Overview
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Our protocol adapts this by replacing ammonia with this compound, which serves as the nitrogen donor, thereby incorporating the 3-(1-aminoethyl)benzonitrile moiety into the final product.
The reaction proceeds through a series of condensations and additions. The primary amine of 3-(1-aminoethyl)benzonitrile first reacts with one equivalent of the β-ketoester to form an enamine. Concurrently, the aldehyde undergoes a Knoevenagel condensation with the second equivalent of the β-ketoester. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.
Caption: Generalized workflow of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-1-(1-(3-cyanophenyl)ethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol details the synthesis of a model dihydropyridine derivative using this compound, 4-chlorobenzaldehyde, and ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ethanol (anhydrous)
-
Triethylamine (optional, to neutralize HCl salt)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.
-
Reactant Addition: To the stirred suspension, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) followed by ethyl acetoacetate (2.60 g, 2.53 mL, 20.0 mmol).
-
Expert Insight: The order of addition is generally not critical in this one-pot synthesis. Using the hydrochloride salt directly often provides the necessary acidic catalysis for the initial condensation steps. If the reaction is sluggish, a small amount of a non-nucleophilic base like triethylamine can be added to free the amine, followed by a catalytic amount of a Brønsted acid like p-toluenesulfonic acid.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume in vacuo to approximately one-third of the original volume. c. Cool the concentrated solution in an ice bath to induce precipitation of the product. d. Collect the solid product by vacuum filtration and wash with cold ethanol. e. Further purify the product by recrystallization from ethanol to obtain a crystalline solid.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Caption: Step-by-step experimental workflow for the Hantzsch synthesis.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The Hantzsch dihydropyridine synthesis provides a reliable and efficient method for its incorporation into a medicinally relevant scaffold. The protocol described herein is robust and can be adapted for the synthesis of a library of dihydropyridine derivatives by varying the aldehyde and β-dicarbonyl components.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Convenient one-pot synthesis of multisubstituted tetrahydropyrimidines via catalyst-free multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(1-Aminoethyl)benzonitrile Hydrochloride in a Laboratory Setting
Introduction: A Versatile Chiral Building Block in Modern Synthesis
3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine of significant interest in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a primary amine at a stereocenter and a nitrile-substituted aromatic ring, offers a unique combination of functionalities. This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly chiral amines and nitrogen-containing heterocycles.[1] Such motifs are prevalent in a vast array of pharmaceuticals, underscoring the importance of this compound in drug discovery and development.[2] This guide provides a comprehensive overview of the properties, safe handling, and key applications of this compound, complete with detailed experimental protocols for its use in a laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | [3] |
| Molecular Weight | 182.65 g/mol | [3] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [3] |
| CAS Number | 1188264-05-2 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 274 - 279 °C | [4] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[3]
Primary Hazards:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Harmful in contact with skin (Acute toxicity, dermal)[3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
Harmful if inhaled (Acute toxicity, inhalation)[3]
-
May cause respiratory irritation [3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat. For larger quantities, chemical-resistant overalls are recommended.
Storage and Stability: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C or under an inert atmosphere, suggesting potential sensitivity to moisture and air.[5][6] While specific data on hygroscopicity is limited, it is prudent to handle it as a potentially hygroscopic substance.
Disposal: All waste containing this compound and its derivatives should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8]
Core Application: Asymmetric Synthesis of Chiral Amines via Reductive Amination
The primary application of this compound lies in its use as a chiral building block for the asymmetric synthesis of more complex chiral amines. Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone of amine synthesis.[9][10] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.
The chirality of this compound is transferred to the newly formed amine, making it a valuable tool for controlling stereochemistry in organic synthesis.
Workflow for Asymmetric Reductive Amination
Caption: General workflow for asymmetric reductive amination.
Detailed Protocol: Synthesis of a Chiral Secondary Amine
This protocol provides a representative procedure for the reductive amination of a ketone using (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.
Materials:
-
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride
-
Acetophenone (or other suitable ketone/aldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (1.0 eq) and acetophenone (1.1 eq) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The hydrochloride salt may require the addition of a mild base (e.g., triethylamine, 1.1 eq) to free the amine for reaction.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral secondary amine.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Analogs
The chiral amine and nitrile functionalities present in this compound make it a valuable starting material for the synthesis of pharmacologically active molecules. A prominent example is its potential use in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[2] Marketed drugs such as Sitagliptin and Anagliptin feature chiral amine moieties that are crucial for their biological activity.[8][11]
The synthesis of analogs of these drugs often involves the coupling of a chiral amine with a heterocyclic core. This compound can serve as a readily available source of a chiral amine fragment for the generation of novel DPP-IV inhibitors with potentially improved pharmacological profiles.[6][12][13]
Conceptual Synthetic Pathway to a DPP-IV Inhibitor Analog
Caption: Synthetic approach to DPP-IV inhibitor analogs.
Conclusion
This compound is a versatile and valuable chiral building block for organic synthesis, particularly in the construction of chiral amines. Its utility is well-demonstrated in the context of reductive amination and its potential application in the synthesis of medicinally relevant compounds such as DPP-IV inhibitors. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. oatext.com [oatext.com]
- 3. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 8. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. CN103951669A - Synthesis method of Anagliptin key intermediate - Google Patents [patents.google.com]
- 12. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new potent dipeptidyl peptidase IV inhibitors with enhanced ex vivo duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-(1-Aminoethyl)benzonitrile hydrochloride stability and storage issues
Technical Support Center: 3-(1-Aminoethyl)benzonitrile hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, storage, and handling of this compound. Our goal is to equip you with the practical knowledge to anticipate and troubleshoot common issues, ensuring the integrity of your experiments and the quality of your results.
Core Properties and Recommended Storage
Understanding the fundamental chemical nature of this compound is the first step in ensuring its long-term stability. As a hydrochloride salt of a primary amine, its properties are heavily influenced by its potential interactions with the environment, particularly atmospheric moisture.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | [1] |
| Molecular Weight | 182.65 g/mol | [1][2] |
| Appearance | Typically a solid (e.g., white) | [3][4] |
| Primary Hazard | Irritant; Harmful if swallowed, inhaled, or in contact with skin | [1][5] |
| Recommended Storage | 2-8°C Refrigerator, under inert atmosphere, protected from light and moisture | [2][6] |
Optimal Storage Protocol: For maximum stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] The container headspace should be flushed with an inert gas like argon or nitrogen. This is critical for two reasons:
-
Preventing Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the compound.[6]
-
Minimizing Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[7][8] This can cause physical changes (clumping) and chemical degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound in a direct question-and-answer format.
Q1: My solid compound has become clumpy, sticky, or appears "wet". What happened and is it still usable?
A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[8] When the container is opened in a humid environment, or if the seal is not airtight, the compound will pull water from the atmosphere.
-
Causality: The absorbed water acts as a plasticizer, causing the solid particles to lose their free-flowing nature. More critically, the presence of water can initiate chemical degradation pathways, such as hydrolysis of the nitrile group.[6][9]
-
Recommended Action:
-
Assess Usability: The material should not be used without verification. The presence of water can significantly impact reaction stoichiometry and introduce impurities.
-
Attempt to Dry: You can attempt to dry the material by placing it under a high vacuum for several hours.
-
Verify Purity: Before use, you MUST verify the compound's purity using an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or a previous analysis of a fresh sample.
-
Prevent Recurrence: Implement a strict handling protocol for hygroscopic materials (see Protocol 1 below). Using a glove box or glove bag with a dry atmosphere is highly recommended.[10]
-
Q2: I'm observing a new peak in my HPLC or a new spot on my TLC plate after storing a stock solution. What is the likely cause?
A: The appearance of new peaks strongly suggests chemical degradation. For this compound, there are two primary suspected degradation pathways based on its structure and data from analogous compounds.[6]
-
Causality & Potential Degradants:
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), especially if the solution is exposed to acidic or basic conditions, or even neutral water over time.[6]
-
Amine Oxidation: The primary amino group (-NH₂) is susceptible to oxidation, which can lead to a variety of byproducts, potentially including nitroso or nitro derivatives, which are often colored.[6]
-
-
Troubleshooting Workflow: The following diagram outlines a logical approach to identifying the source of degradation.
Caption: Troubleshooting workflow for new impurities.
Q3: The compound, which was initially a white solid, has developed a yellow or brownish tint. Why?
A: A color change is a strong indicator of degradation, most commonly due to oxidation.[6]
-
Causality: The oxidation of the aromatic amine functionality can lead to the formation of highly conjugated systems, which often appear as colored impurities. This process can be accelerated by exposure to air (oxygen) and light.
-
Recommended Action:
-
Cease Use: It is highly recommended to discard the discolored material. The purity is compromised, and the identity and concentration of the colored impurities are unknown, posing a risk to your experiment's validity.
-
Root Cause Analysis: Review your storage and handling procedures. Was the container properly sealed? Was the headspace flushed with inert gas? Was it protected from light?
-
Procure Fresh Material: Order a new batch of the compound and implement the correct storage protocols immediately upon receipt.
-
Frequently Asked Questions (FAQs)
Q1: What are the known chemical incompatibilities for this compound? A: Based on its functional groups and data from similar aminobenzonitriles, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q2: What is the expected degradation pathway for 3-(1-Aminoethyl)benzonitrile? A: The primary degradation pathways are hydrolysis and oxidation. The nitrile group can hydrolyze to an amide or carboxylic acid, while the aromatic amino group is susceptible to oxidation.
Caption: Potential degradation pathways.
Q3: How can I definitively assess the stability of my sample? A: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] This type of method is validated to separate the intact active compound from all potential degradation products, allowing for accurate quantification of purity over time. To validate the method, you should perform forced degradation studies (see Protocol 2).
Experimental Protocols
Protocol 1: Handling and Weighing Hygroscopic this compound
-
Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all weighing and transfers inside a glove box or a glove bag filled with a dry, inert gas (e.g., nitrogen or argon).
-
Tools: Use clean, dry spatulas and weighing vessels.
-
Weighing: Quickly weigh the desired amount of solid into a tared vial.
-
Sealing: Immediately and tightly reseal the main container, flush the headspace with inert gas if possible, and secure with paraffin film for extra protection.
-
Storage: Return the main container to the recommended storage conditions (2-8°C).[2][11]
Protocol 2: Outline for a Forced Degradation Study
Forced degradation (or stress testing) is used to generate potential degradation products and demonstrate the specificity of your analytical method.[6]
-
Prepare Solutions: Prepare several aliquots of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one aliquot, add 0.1 M HCl. Heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Heat at 60°C for 24 hours.[6]
-
Oxidative Degradation: To a third aliquot, add a small volume of 3% H₂O₂. Store at room temperature for 48 hours.[6]
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 7 days.[6]
-
Photolytic Degradation: Expose a solid sample and a solution sample to high-intensity light (e.g., 1.2 million lux hours).[6]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. The goal is to see partial degradation of the main peak and the appearance of new impurity peaks, all of which should be well-resolved.
References
- 1. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.no [fishersci.no]
- 4. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.com]
- 5. chemical-label.com [chemical-label.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 10. Hygroscopic Material Handling – Pharma.Tips [pharma.tips]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Avoiding common pitfalls in 3-(1-Aminoethyl)benzonitrile hydrochloride synthesis
<Technical Support Center: 3-(1-Aminoethyl)benzonitrile hydrochloride Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and pitfalls associated with this synthesis. As Senior Application Scientists, we understand that robust and reproducible synthetic procedures are critical to your research and development efforts. This resource combines theoretical principles with practical, actionable advice to ensure your success.
The synthesis of 3-(1-Aminoethyl)benzonitrile, a key intermediate in medicinal chemistry, typically involves the reductive amination of 3-acetylbenzonitrile.[1][2] While seemingly straightforward, this reaction is prone to several issues that can impact yield, purity, and scalability. This guide will address these challenges in a comprehensive question-and-answer format.
Troubleshooting Guide
This section directly addresses specific problems you may encounter during the synthesis and provides causal explanations and solutions.
Low or No Product Yield
Q1: I'm performing the reductive amination of 3-acetylbenzonitrile with ammonia and sodium triacetoxyborohydride (STAB), but I'm seeing very low conversion to the desired amine. What are the likely causes?
A1: Low or no product yield in this reductive amination is a common issue with several potential root causes:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable. The presence of water can hinder this step.
-
Solution: Ensure all your reagents and solvents are anhydrous. Using a drying agent or a Dean-Stark trap can be beneficial, though may be complicated with gaseous ammonia. A common strategy is to use a large excess of the ammonia source.[3]
-
-
Reagent Incompatibility: Sodium triacetoxyborohydride (STAB) is a water-sensitive reagent.[4][5] Any moisture in the reaction will consume the reducing agent, leading to incomplete reduction. Additionally, STAB is not compatible with protic solvents like methanol.[4]
-
Premature Reduction of the Ketone: While STAB is a mild reducing agent, it can still reduce the starting ketone, 3-acetylbenzonitrile, especially at elevated temperatures or with prolonged reaction times.[6]
-
Solution: Add the STAB portion-wise at a controlled temperature, typically 0 °C to room temperature.[4] Monitor the reaction by TLC or LC-MS to ensure the imine is formed before the complete addition of the reducing agent.
-
-
Insufficient Amine Source: If you are using a solution of ammonia, its concentration might be lower than stated.
-
Solution: Use a freshly opened bottle of your ammonia source or titrate it to confirm the concentration. Using ammonium acetate as the ammonia source can also be an effective alternative.[3]
-
Q2: I've tried the above solutions, but my yield is still poor. Could there be an issue with the quality of my 3-acetylbenzonitrile?
A2: Yes, the purity of the starting material is crucial. 3-Acetylbenzonitrile can degrade over time, or commercial batches may contain impurities that can interfere with the reaction.[7][8]
-
Potential Impurities: Impurities could include the corresponding carboxylic acid (from oxidation) or residual starting materials from its own synthesis.
-
Verification and Purification:
-
Verify Purity: Check the purity of your 3-acetylbenzonitrile by NMR, GC-MS, or melting point. The melting point should be around 99 °C.[8]
-
Purification: If impurities are detected, you can purify the starting material by recrystallization or column chromatography.
-
Formation of Side Products
Q3: I'm observing a significant amount of a side product that I believe is the corresponding alcohol, 1-(3-cyanophenyl)ethanol. How can I minimize this?
A3: The formation of 1-(3-cyanophenyl)ethanol is a result of the direct reduction of the ketone starting material, 3-acetylbenzonitrile, by the reducing agent.
-
Cause: This typically happens when the rate of ketone reduction is competitive with or faster than the rate of imine formation and subsequent reduction.
-
Mitigation Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) for reductive aminations because it is less likely to reduce the ketone.[6] If you are using NaBH₄, switching to STAB is highly recommended.
-
Reaction Conditions:
-
Stepwise Procedure: First, stir the 3-acetylbenzonitrile and the ammonia source together to allow for imine formation before adding the reducing agent. You can monitor the imine formation by TLC or NMR.[9]
-
Controlled Addition: Add the STAB slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and favor the reduction of the iminium ion over the ketone.[4]
-
-
Q4: I'm seeing a byproduct with a higher molecular weight. What could this be?
A4: A higher molecular weight byproduct could be the result of over-alkylation, leading to the formation of a secondary amine.
-
Mechanism: The newly formed primary amine, 3-(1-aminoethyl)benzonitrile, can react with another molecule of the starting ketone, 3-acetylbenzonitrile, to form a secondary imine, which is then reduced to a secondary amine.
-
Prevention:
-
Excess Ammonia: Use a large excess of the ammonia source to outcompete the primary amine product for the reaction with the ketone.
-
Controlled Stoichiometry: Carefully control the stoichiometry of the reagents. Avoid having an excess of the ketone.
-
Caption: Formation of secondary amine byproduct.
Product Isolation and Purification Challenges
Q5: I have successfully synthesized the free base, 3-(1-aminoethyl)benzonitrile, but I'm struggling to isolate it and convert it to the hydrochloride salt. What is the best procedure?
A5: Isolating the free base and converting it to the hydrochloride salt requires careful handling to avoid impurities and ensure a good yield.
-
Work-up Procedure for the Free Base:
-
After the reaction is complete, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid and decompose the excess reducing agent.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a suitable solvent. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether often works well.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Q6: My final this compound product is off-white or yellow. How can I improve its color and purity?
A6: A discolored product indicates the presence of impurities.
-
Potential Sources of Color:
-
Residual starting materials or byproducts.
-
Degradation of the product.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the hydrochloride salt. Experiment with different solvent systems. A common choice is a mixture of ethanol and diethyl ether or isopropanol and diethyl ether.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities. Then proceed with recrystallization.
-
Column Chromatography of the Free Base: Before converting to the hydrochloride salt, you can purify the free base using column chromatography on silica gel.[10] Use a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent the amine from streaking on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this synthesis?
A1: With an optimized procedure, yields for the reductive amination of 3-acetylbenzonitrile to 3-(1-aminoethyl)benzonitrile can range from 70% to over 90%.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting ketone and the product amine (e.g., 10% methanol in dichloromethane). The starting ketone is more nonpolar and will have a higher Rf value than the more polar amine product. You can visualize the spots using a UV lamp and/or a potassium permanganate stain. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: Are there any specific safety precautions I should take when working with sodium triacetoxyborohydride (STAB)?
A3: Yes, STAB is a flammable solid and reacts with water to release flammable gases.[11][12][13][14]
-
Handle it in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Keep it away from heat, sparks, and open flames.[12]
Q4: Can I use a different reducing agent, like sodium cyanoborohydride (NaBH₃CN)?
A4: While sodium cyanoborohydride can be used for reductive aminations, it is highly toxic and generates toxic cyanide byproducts.[3][4] Sodium triacetoxyborohydride is a safer and often more effective alternative.[4]
Q5: How should I store the final this compound product?
A5: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Synthesis workflow for 3-(1-Aminoethyl)benzonitrile HCl.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Acetylbenzonitrile | 145.16 | 5.00 g | 34.4 mmol | 1.0 |
| Ammonium Acetate | 77.08 | 26.5 g | 344 mmol | 10.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 11.0 g | 51.9 mmol | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | - |
| 2M HCl in Diethyl Ether | - | As needed | - | - |
| Anhydrous Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 3-acetylbenzonitrile (5.00 g, 34.4 mmol) in anhydrous dichloromethane (150 mL) is added ammonium acetate (26.5 g, 344 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
The reaction mixture is then cooled to 0 °C in an ice bath.
-
Sodium triacetoxyborohydride (11.0 g, 51.9 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base.
-
The crude free base is dissolved in anhydrous diethyl ether (100 mL) and cooled to 0 °C.
-
A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete and the solution is acidic.
-
The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound.
References
- 1. 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Benchchem [benchchem.com]
- 2. 3-(1-Aminoethyl)benzonitrile [myskinrecipes.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-ACETYLBENZONITRILE | 6136-68-1 [chemicalbook.com]
- 8. 3-Acetylbenzonitrile | 6136-68-1 | FA33577 | Biosynth [biosynth.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. lobachemie.com [lobachemie.com]
Technical Support Center: A Guide to Experiments with 3-(1-Aminoethyl)benzonitrile Hydrochloride
Welcome to the technical support center for 3-(1-Aminoethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to anticipate and resolve common issues encountered during experimentation with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the key structural features and properties of this compound?
This compound is a chiral compound featuring a primary amine and a nitrile group on a benzene ring. The hydrochloride salt form enhances its stability and water solubility compared to the freebase.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | --INVALID-LINK--[2] |
| Molecular Weight | 182.65 g/mol | --INVALID-LINK--[2] |
| Appearance | Typically a solid | --INVALID-LINK--[3] |
| Storage | Store at room temperature under an inert atmosphere. | --INVALID-LINK--[4] |
Q2: How should I properly store this compound to ensure its stability?
As an amine hydrochloride, this compound can be hygroscopic, meaning it can absorb moisture from the air.[5][6] To maintain its integrity, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like argon or nitrogen.[4]
Q3: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2][7]
-
May cause respiratory irritation.[2][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Q4: In what common solvents is this compound soluble?
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Reaction-Related Issues
Q1: I am experiencing low to no yield in my reaction. What are the likely causes and how can I troubleshoot this?
Low yields can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Inactive Amine Nucleophile. The primary amine of this compound is protonated, rendering it non-nucleophilic. If your reaction requires a nucleophilic amine (e.g., acylation, alkylation), the hydrochloride salt will not react.
-
Solution: You must first convert the hydrochloride salt to its freebase form. This is typically achieved by treating a solution or suspension of the salt with a base.
-
-
Cause 2: Incompatible Base. The choice of base for the freebasing step is critical.
-
Solution: For aqueous workups, use a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the HCl salt. For anhydrous reactions, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The stoichiometry of the base is also important; use at least one equivalent to neutralize the hydrochloride.
-
-
Cause 3: Reagent Incompatibility. The nitrile group can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or an amide.[10][11]
-
Solution: Avoid harsh pH conditions and high temperatures if the nitrile group is to be preserved. If your reaction conditions are harsh, consider protecting the amine or nitrile group.
-
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Work-up and Purification Challenges
Q2: I'm having difficulty isolating my product after the reaction. What purification strategies are effective?
The dual functionality of the amine and nitrile groups allows for flexible purification strategies.
-
Problem: Emulsion during aqueous workup.
-
Solution: The amphiphilic nature of the molecule can sometimes lead to emulsions. Adding brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
-
Problem: Product is soluble in the aqueous layer.
-
Solution: As an amine, the product's solubility is pH-dependent. At acidic pH, it will be protonated and highly water-soluble. To extract it into an organic solvent, you must basify the aqueous layer to a pH greater than the pKa of the amine (typically pH > 10) to form the freebase.
-
-
Problem: Impurities are co-extracting with the product.
-
Solution: An acid-base extraction is a powerful purification technique for this compound.
-
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH) until the pH is >10. This will deprotonate the amine, forming the freebase.
-
Re-extraction: Extract the freebase back into an organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Stability and Storage Issues
Q3: My compound has discolored or shows signs of degradation upon storage. What could be the cause?
-
Cause 1: Hygroscopicity. As mentioned, amine salts can absorb water, which can lead to physical changes like clumping and may promote degradation over time.[5][6]
-
Solution: Always store the compound in a desiccator over a drying agent.
-
-
Cause 2: Air Oxidation. Amines can be susceptible to oxidation by atmospheric oxygen, which can lead to discoloration.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.
-
-
Cause 3: Light Sensitivity. Some organic compounds can degrade upon exposure to light.
-
Solution: Store the vial in a dark place or use an amber-colored vial to protect it from light.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | 2741870-03-9 [sigmaaldrich.com]
- 4. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benzonitrile [chemister.ru]
- 10. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 11. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Parameters for 3-(1-Aminoethyl)benzonitrile hydrochloride
Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction parameters, maximize yield and purity, and confidently address challenges encountered during this synthesis.
I. Reaction Overview: Reductive Amination
The most common and efficient method for synthesizing 3-(1-Aminoethyl)benzonitrile is through the reductive amination of 3-acetylbenzonitrile.[1][2] This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced to the desired primary amine.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for common issues.
Question 1: My reductive amination reaction shows a low yield of the desired 3-(1-Aminoethyl)benzonitrile. What are the likely causes and how can I improve it?
Answer:
Low yields in reductive amination can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:
-
Inefficient Imine Formation: The initial equilibrium between the ketone (3-acetylbenzonitrile) and the amine source to form the imine is crucial.[1]
-
Causality: If the imine concentration is low, the subsequent reduction will also be inefficient. The reaction is often favored under weakly acidic conditions which catalyze the dehydration step to form the imine.
-
Solution:
-
pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6). You can use ammonium acetate as both the amine source and a buffer.[3]
-
Water Removal: The formation of the imine produces water. While often not necessary in a one-pot reaction with a strong reducing agent, for difficult cases, the use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
-
-
-
Suboptimal Reducing Agent or Stoichiometry: The choice and amount of reducing agent are critical.
-
Causality: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone to an alcohol byproduct if not used correctly.[1][4] It is also sensitive to the solvent and can decompose.[5]
-
Solution:
-
Use Excess NaBH₄: It is common to use a molar excess of NaBH₄ (e.g., 1.5 to 2 equivalents) to ensure complete reduction of the imine.[5]
-
Controlled Addition: Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the reduction of the starting ketone.[6]
-
Alternative Reducing Agents: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reducing agent for imines and is less likely to reduce the ketone.[1][4]
-
-
-
Reaction Time and Temperature:
-
Causality: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider allowing it to stir for a longer period or gradually warming it to room temperature.
-
Question 2: I am observing a significant amount of a byproduct that I suspect is the corresponding alcohol from the reduction of 3-acetylbenzonitrile. How can I prevent this?
Answer:
The formation of 3-(1-hydroxyethyl)benzonitrile is a common side reaction when using powerful reducing agents like NaBH₄.[4]
-
Causality: Sodium borohydride can reduce both ketones and imines.[1] If the imine formation is slow, the NaBH₄ will preferentially react with the more abundant ketone.
-
Solutions:
-
Two-Step, One-Pot Approach: Allow the imine to form before introducing the reducing agent. Stir the 3-acetylbenzonitrile and the amine source (e.g., ammonium acetate in methanol) at room temperature for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established. Then, cool the reaction mixture and add the NaBH₄.
-
Slow Addition of Reducing Agent: As mentioned previously, adding the NaBH₄ slowly at a low temperature (0 °C) will help to control the reaction and favor the reduction of the imine as it is formed.[6]
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of ketones and is an excellent choice to avoid this side reaction.[4]
-
Question 3: I am having difficulty isolating my product after the reaction. My acid-base extraction is not giving a clean separation. What can I do?
Answer:
Purification of amines can be challenging due to their basicity and potential for emulsion formation during extractions.
-
Causality: Incomplete protonation or deprotonation of the amine can lead to it partitioning between the organic and aqueous layers. The presence of unreacted starting materials or byproducts can also complicate the extraction.
-
Solutions:
-
Ensure Complete pH Adjustment:
-
Acidic Wash: After quenching the reaction, acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of ~2. This will protonate your desired amine, making it water-soluble, while the unreacted ketone and alcohol byproduct will remain in the organic layer.
-
Basification: Separate the aqueous layer and then basify it with a strong base (e.g., NaOH or Na₂CO₃) to a pH of >10. This will deprotonate the amine, making it soluble in an organic solvent.
-
-
Thorough Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Alternative Purification: If extraction fails to provide a pure product, consider column chromatography on silica gel.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination of 3-acetylbenzonitrile with NaBH₄?
A1: Methanol or ethanol are commonly used solvents for reductive aminations with sodium borohydride.[4] They are good solvents for the reactants and the reducing agent. However, it's important to note that NaBH₄ can react with alcohols, so it's best to use it in excess and at low temperatures.[5]
Q2: How do I handle and store sodium borohydride safely?
A2: Sodium borohydride is a water-reactive and hygroscopic solid.[7] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][8] Avoid contact with water, acids, and oxidizing agents.[7]
Q3: Can I use a different amine source instead of ammonium acetate?
A3: Yes, other ammonia equivalents can be used. For instance, a solution of ammonia in methanol can be employed. However, ammonium acetate is often convenient as it also acts as a buffer to maintain a weakly acidic pH, which is beneficial for imine formation.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity.
Q5: Is it possible to synthesize a specific enantiomer of 3-(1-Aminoethyl)benzonitrile?
A5: Yes, asymmetric synthesis of chiral amines is a well-established field.[3][9][10] This can be achieved through several methods:
-
Chiral Catalysts: Using a chiral catalyst in the reductive amination can favor the formation of one enantiomer.[3][11]
-
Biocatalysis: Enzymes like transaminases or reductive aminases can be used for the asymmetric synthesis of chiral primary amines with high enantiomeric excess.[9][10]
IV. Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol provides a general procedure for the synthesis of this compound.
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 3-acetylbenzonitrile (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2.
-
Separate the layers and wash the organic layer with 1M HCl.
-
Combine the acidic aqueous layers and basify with solid NaOH or Na₂CO₃ to pH >10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Acetylbenzonitrile | Ketone precursor for reductive amination. |
| Amine Source | Ammonium Acetate | Provides ammonia and buffers the reaction at a weakly acidic pH. |
| Reducing Agent | Sodium Borohydride | Cost-effective and potent reducing agent.[1] |
| Solvent | Methanol | Good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |
| pH for Extraction | Acidic (pH ~2), Basic (pH >10) | Ensures efficient separation of the basic amine product. |
V. Visualizations
dot
Caption: Reductive amination pathway.
VI. References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. --INVALID-LINK--
-
ESPI Metals. (n.d.). Sodium Borohydride. --INVALID-LINK--
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. --INVALID-LINK--
-
Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5236-5242. --INVALID-LINK--
-
Li, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1848-1854. --INVALID-LINK--
-
Pentachemicals. (2023). Sodium borohydride Safety Data Sheet. --INVALID-LINK--
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. --INVALID-LINK--
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Sodium Borohydride SAFETY DATA SHEET. --INVALID-LINK--
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Gotor, V., et al. (2007). Asymmetric Bioreductions. In Enzyme Catalysis in Organic Synthesis (pp. 1035-1165). Wiley-VCH.
-
Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Sodium borohydride. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. --INVALID-LINK--
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?--INVALID-LINK--
-
ChemicalBook. (n.d.). 3-ACETYLBENZONITRILE. --INVALID-LINK--
-
BenchChem. (n.d.). 3-(2-Aminoethyl)benzonitrile. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--
-
BenchChem. (n.d.). 3-(1-Aminoethyl)benzonitrile. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting failed reactions involving 4-(Aminomethyl)-3-methylbenzonitrile. --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming solubility challenges with 3-(1-Aminoethyl)benzonitrile hydrochloride
Welcome to the technical support resource for 3-(1-Aminoethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of solubility associated with this compound. Drawing from established principles of physical chemistry and formulation science, we provide in-depth, actionable advice to ensure the successful integration of this molecule into your experimental workflows.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure, featuring a benzonitrile group and a primary amine hydrochloride salt, dictates its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 182.65 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 1188264-05-2 | --INVALID-LINK--[1] |
| Parent Compound pKa | 8.42 ± 0.10 (Predicted) | --INVALID-LINK--[3] |
| Form | Hydrochloride Salt | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |
The Core Challenge: pH-Dependent Solubility and Disproportionation
The primary solubility challenge with amine hydrochloride salts like this compound is the pH-dependent equilibrium between the highly soluble ionized (salt) form and the less soluble neutral (free base) form. This phenomenon, known as disproportionation, is the root cause of many experimental failures.[4] When the pH of the solution rises above a critical point (the pHmax), the equilibrium shifts, causing the free base to precipitate.[4]
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound won't dissolve, even in water. What's wrong?
Answer: While the hydrochloride salt form is intended to enhance aqueous solubility, several factors can impede dissolution.[5]
-
Incorrect pH: The most common issue is attempting to dissolve the compound in neutral or alkaline water (pH ≥ 7). Pure, unbuffered water can have a pH that is not sufficiently acidic to maintain the protonated, soluble form of the amine. The solubility of salts derived from weak bases is often dramatically increased in acidic solutions.[6]
-
Kinetics: Dissolution can be slow. Ensure you are providing sufficient agitation (vortexing, stirring) and time. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution, but be cautious about potential degradation with prolonged heating.[7]
-
Saturation Limit: You may be exceeding the compound's intrinsic solubility limit at that specific pH and temperature.
Troubleshooting Steps:
-
Acidify your solvent: Attempt to dissolve the compound in slightly acidic water (e.g., pH 4-5) or a buffer system like citrate or acetate.
-
Use a different solvent: If aqueous solubility remains a challenge, consider starting with a polar organic solvent like DMSO or Ethanol.
Q2: The compound dissolved perfectly in my organic solvent, but crashed out when I added it to my aqueous buffer. Why?
Answer: This is a classic case of solvent-shifting precipitation combined with pH-dependent effects. Your compound was soluble in the organic stock solvent (e.g., DMSO), but when diluted into a higher pH aqueous buffer (like PBS at pH 7.4), two things happened:
-
The solvent environment became less favorable.
-
The pH of the final solution was high enough to convert the soluble hydrochloride salt into the insoluble free base, causing it to precipitate out of the solution.[8]
Solution Workflow:
-
Prepare a more concentrated stock: Use a water-miscible organic solvent like DMSO to make a high-concentration stock (e.g., 10-50 mM).
-
Perform serial dilutions: Dilute the stock solution stepwise into your final aqueous buffer. This gradual change in solvent polarity and concentration can sometimes prevent immediate precipitation.
-
Final concentration matters: Be aware that the maximum achievable concentration in your final aqueous buffer will be significantly lower than in your organic stock. A preliminary solubility test in the final buffer is highly recommended.
Q3: What is the best way to prepare a stable, high-concentration stock solution?
Answer: For maximum stability and concentration, a dual approach of solvent selection and pH control is recommended.
-
For Aqueous Stocks: The most reliable method is to use a buffer system with a pH at least 2 units below the parent amine's pKa (predicted pKa ≈ 8.4). A buffer at pH 4.5-5.5 is a safe starting point. This ensures over 99% of the compound remains in its protonated, soluble salt form.
-
For Organic Stocks: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for achieving high concentrations. These are polar aprotic solvents capable of dissolving a wide range of molecules. Benzonitrile compounds, in general, show good solubility in such organic solvents.[9]
Recommended Solvents for Stock Preparation:
| Solvent | Recommended Max. Conc. (Starting Point) | Notes |
| DMSO | 50-100 mM | Standard for cell-based assays. Store desiccated at -20°C. |
| Ethanol | 10-25 mM | Good for in vivo studies. Less toxic than DMSO. |
| Aqueous Buffer (pH 4.5) | 1-10 mM | Ideal when organic solvents must be avoided. Confirm stability. |
Q4: How can I introduce this compound into a neutral pH cell culture medium without it precipitating?
Answer: This requires careful technique to avoid shocking the compound into precipitating.
References
- 1. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]
- 4. ovid.com [ovid.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Side reaction management in 3-(1-Aminoethyl)benzonitrile hydrochloride synthesis
Technical Support Center: 3-(1-Aminoethyl)benzonitrile Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a crucial intermediate in medicinal chemistry, achieving high purity and yield is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might observe during your synthesis and purification, providing causal explanations and actionable solutions.
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is a secondary amine. What causes this and how can I prevent it?
A1: The formation of secondary amines is a classic side reaction during the reductive amination of a ketone precursor or the direct catalytic hydrogenation of the nitrile.
Causality: The primary amine product is nucleophilic and can react with the intermediate imine species formed during the reaction. This subsequent reduction leads to the formation of a secondary amine, as depicted in the pathway below. This side reaction is particularly prevalent in catalytic hydrogenations where the reaction can be difficult to control.[2]
Preventative Measures:
-
Catalyst Choice: For catalytic hydrogenation, catalysts like cobalt boride can show higher selectivity for the primary amine compared to typical Group 10 metals (Pd, Pt, Ni).[2]
-
Ammonia Addition: Conducting the reaction in the presence of excess ammonia can help suppress the formation of secondary and tertiary amines. The high concentration of ammonia shifts the equilibrium of imine formation away from the product amine reacting with the intermediate.
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the rate of competing reactions. Maintaining a neutral or slightly acidic pH can sometimes disfavor the secondary amine formation.[2]
-
Stoichiometric Reductants: Using stoichiometric reducing agents like sodium borohydride (NaBH₄) for the reduction of a pre-formed imine often provides better control and minimizes secondary amine formation compared to catalytic hydrogenation of the nitrile itself.
Q2: My NMR/IR analysis shows a loss of the nitrile signal (C≡N stretch ~2230 cm⁻¹) in a major byproduct. What is this impurity and how do I avoid it?
A2: This is a strong indication of over-reduction, where the nitrile group has been reduced to a primary amine (aminomethyl group). This results in the formation of 3-(1-aminoethyl)benzylamine.
Causality: Powerful reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), can readily reduce both the target functional group (e.g., a ketone or imine) and the nitrile group.[3][4] While LiAlH₄ is effective, its lack of selectivity in a molecule with multiple reducible groups is a significant drawback.[5]
Mitigation Strategies:
-
Select a Milder Reducing Agent: Choose a reagent with greater selectivity. Sodium borohydride (NaBH₄) is an excellent choice for reducing ketones or imines in the presence of a nitrile, as it typically does not reduce the nitrile group under standard conditions.
-
Control Reaction Conditions: If using a stronger reductant is unavoidable, carefully control the stoichiometry and temperature. Using a limited amount of the reducing agent at low temperatures (e.g., 0 °C or below) can sometimes achieve selective reduction.
-
Alternative Synthesis Route: Consider a synthesis that introduces the aminoethyl group without requiring the reduction of a nitrile, such as the Gabriel synthesis or amination of a corresponding halide.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Imine vs. Nitrile | Common Side Reactions |
| LiAlH₄ | Low (Reduces both) | Over-reduction of nitrile |
| NaBH₄ | High (Reduces imine, not nitrile) | Incomplete reaction if sterically hindered |
| Catalytic H₂/Raney Ni | Moderate | Formation of secondary/tertiary amines, potential for ring reduction |
| DIBAL-H | Can be selective for nitrile to aldehyde | Can lead to aldehyde formation if not carefully controlled and followed by hydrolysis[2] |
Q3: I am performing an asymmetric synthesis to obtain a single enantiomer, but the enantiomeric excess (e.e.) of my product is low. What causes this racemization?
A3: Racemization can occur if the chiral center is disturbed during the reaction or workup.
Causality:
-
Imine-Enamine Tautomerization: During reductive amination, the intermediate imine can tautomerize to an achiral enamine. If the reduction occurs on the enamine or if the imine equilibrates, it can lead to a loss of stereochemical information.
-
Harsh Reaction Conditions: Prolonged reaction times at high temperatures or the use of strong acids or bases during workup can contribute to racemization at the benzylic position, which is susceptible to proton abstraction.
-
Reagent Choice: Certain reagents may promote racemization. While reactions like the Eschweiler-Clarke methylation are known to proceed without racemization for many chiral amines, the conditions of your specific reductive amination might be the cause.[6]
Solutions:
-
Milder Conditions: Perform the reaction at the lowest feasible temperature and for the shortest time necessary for completion.
-
pH Control: Maintain a neutral or near-neutral pH during the reaction and workup to avoid enamine formation or epimerization.
-
Chiral Auxiliaries/Catalysts: Employ a well-established asymmetric synthesis method using a chiral catalyst or auxiliary that has been demonstrated to provide high enantioselectivity for similar substrates.
-
Kinetic Resolution: If racemization is unavoidable, consider a post-synthesis resolution of the racemic mixture, for example, by forming diastereomeric salts with a chiral acid and separating them by crystallization.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for identifying and addressing common impurities in your synthesis.
Caption: Troubleshooting workflow for impurity identification.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing 3-(1-Aminoethyl)benzonitrile?
A: A widely used laboratory-scale method is the reductive amination of 3-acetylbenzonitrile. This involves reacting the ketone with a source of ammonia (like ammonium formate or ammonia itself) to form an intermediate imine, which is then reduced in situ or in a separate step to the desired primary amine.[7]
Q: How can I effectively purify the final hydrochloride salt?
A: Purification is typically achieved by crystallization. After the reaction workup, the freebase can be isolated and purified by distillation or chromatography if necessary.[8] The purified freebase is then dissolved in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether), and a solution of HCl (e.g., HCl in ether or isopropanol) is added. The hydrochloride salt, being less soluble, will precipitate. The solid can then be collected by filtration, washed with a cold, non-polar solvent (like ether or hexane) to remove soluble impurities, and dried under vacuum.
Q: My benzonitrile starting material has a yellow tint and a faint amine smell. Is it suitable for use?
A: A yellow color and amine-like odor suggest the presence of impurities, possibly from degradation or as byproducts from its own synthesis.[9] Using impure starting material can lead to side reactions and purification difficulties. It is highly recommended to purify the benzonitrile derivative before use. A common method is to wash it with a dilute acid (e.g., 5% HCl) to remove basic amine impurities, followed by washing with water and brine, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and finally, distillation under reduced pressure.[8][9]
Key Reaction Pathways and Side Reactions
The following diagram illustrates the desired synthetic pathway versus two major competing side reactions.
Caption: Desired reaction pathway vs. common side reactions.
Protocols & Methodologies
Protocol: Purification of Crude 3-(1-Aminoethyl)benzonitrile Freebase via Acid-Base Extraction
This protocol is designed to remove non-basic organic impurities from the crude product before salt formation.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): The original organic layer, which contains neutral or acidic impurities, can be discarded or washed with water and dried for analysis of byproducts.
-
Basification: Combine the acidic aqueous extracts in a clean flask and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine salt, regenerating the freebase.
-
Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract the freebase back into an organic solvent (e.g., diethyl ether or dichloromethane) 3-4 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified freebase.
References
- 1. 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Benchchem [benchchem.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Benzonitrile Derivatives in Drug Discovery: A Comparative Analysis Focused on DPP-4 Inhibition
This guide offers an in-depth comparison of 3-(1-Aminoethyl)benzonitrile hydrochloride and other advanced benzonitrile derivatives, with a specific focus on their application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols, and provides insights into the structure-activity relationships that govern the efficacy of these compounds.
Introduction: The Benzonitrile Scaffold and the Rise of DPP-4 Inhibitors
The benzonitrile functional group, a benzene ring substituted with a nitrile (-C≡N), is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for various functional groups, have cemented its status as a "privileged scaffold" in drug design.[3][4] The nitrile's metabolic stability and linear geometry allow for favorable interactions within the binding pockets of various enzymes and receptors.[4]
One of the most successful applications of benzonitrile-containing molecules has been in the treatment of type 2 diabetes mellitus (T2DM). This has been largely driven by the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins".[5][6] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[5][6]
This guide will explore this compound as a fundamental chiral building block and compare it to more complex, biologically active benzonitrile derivatives. We will analyze their performance based on experimental data, provide the necessary protocols for their evaluation, and place their efficacy in the context of established clinical agents.
This compound: A Key Chiral Intermediate
This compound is a simple yet crucial molecule in the synthesis of pharmacologically active compounds.[8][9] Its structure features the core benzonitrile moiety and a chiral aminoethyl group. The presence of a stereocenter (often the (R)- or (S)-enantiomer is specified for synthesis) makes it a valuable precursor for creating stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[10][11]
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂[8] |
| Molecular Weight | 182.65 g/mol [8] |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride[8] |
| Significance | Chiral building block for synthesizing complex molecules, including potential DPP-4 inhibitors and other central nervous system agents.[9] |
While not biologically active as a DPP-4 inhibitor in itself, its structure represents a foundational element from which potent inhibitors are built. The amino group can serve as a key interaction point within the enzyme's active site, while the benzonitrile portion can be further functionalized to enhance binding affinity and selectivity.
Comparative Analysis of Novel Benzonitrile Derivatives as DPP-4 Inhibitors
The true potential of the benzonitrile scaffold is realized when it is incorporated into larger, more complex molecules. Researchers have developed numerous derivatives and investigated their DPP-4 inhibitory activity. A common strategy involves linking the benzonitrile moiety to other heterocyclic systems, such as quinazolinones, to create potent and selective inhibitors.[12][13][14]
Below is a comparison of novel quinazolinone-benzonitrile derivatives from a representative study, with the well-established drug Sitagliptin included as a benchmark.
| Compound | Structure | DPP-4 Inhibitory Potency (IC₅₀) in µM |
| Sitagliptin (Reference) | (Structure available in cited literature) | 0.0236[14] |
| Compound 5d | 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.4621[14] |
| Compound 5f | 2-({2-[(4-phenylpiperazin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | (Data indicates it had notable interaction similar to sitagliptin, specific IC50 may vary)[14] |
Expert Insights on Structure-Activity Relationship (SAR):
The data indicates that while these novel benzonitrile derivatives show good inhibitory activity against DPP-4, they are less potent than Sitagliptin.[12][14] The in-silico docking studies from the research suggest that the orientation and specific amino acid interactions within the DPP-4 active site are crucial for high potency.[14] For instance, the study on quinazolinone-benzonitrile derivatives noted that while the compounds bound to the DPP-4 enzyme, only certain substitutions allowed for an interaction orientation similar to that of Sitagliptin.[14] This underscores the importance of precise structural modifications to optimize binding and achieve high-level inhibition.
The Clinical Benchmark: Approved "Gliptin" Drugs
To provide a clear context for the performance of emerging benzonitrile derivatives, it is essential to compare them against the established DPP-4 inhibitors currently used in clinical practice. These drugs have undergone rigorous testing for efficacy, safety, and pharmacokinetic profiles.
| Drug Name | DPP-4 IC₅₀ (nM) | Primary Route of Elimination | Notable Characteristics |
| Sitagliptin | ~18-28 | Renal | Weight neutral, low risk of hypoglycemia.[6][15] |
| Vildagliptin | ~62 | Hepatic metabolism | Similar efficacy to Sitagliptin.[15] |
| Saxagliptin | ~50 | Renal and Hepatic | Increased risk of hospitalization for heart failure in some patients.[6] |
| Linagliptin | ~1 | Fecal/Biliary | No dose adjustment needed for renal or hepatic impairment.[6][15] |
| Alogliptin | ~<10 | Renal | Increased risk of hospitalization for heart failure noted in some studies.[6] |
This comparison highlights the high bar that new drug candidates must meet. Not only must they demonstrate potent DPP-4 inhibition, but they also need to possess favorable pharmacokinetic properties and a clean safety profile to be considered viable therapeutic options.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical experimental workflow.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Experimental workflow for an in-vitro DPP-4 inhibition assay.
Experimental Protocol: In-Vitro DPP-4 Inhibition Assay
This protocol provides a validated method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4.
A. Principle:
This assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[5]
B. Materials and Reagents:
-
Test Compounds (e.g., benzonitrile derivatives) dissolved in Dimethyl Sulfoxide (DMSO).
-
Human Recombinant DPP-4 Enzyme.
-
DPP-4 Substrate: Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a detergent like Triton X-100.
-
96-well black microplates.
-
Microplate reader with fluorescence detection capabilities.
C. Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound at various concentrations.
-
Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate in the assay buffer. The final concentration in the assay is typically between 10-100 µM.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the diluted test compound or DMSO (for control wells) to each well.
-
Add the diluted DPP-4 enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to approximately 360 nm and the emission wavelength to around 460 nm.[5]
-
D. Data Analysis:
-
Calculate Percentage of Inhibition:
-
The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank))
-
Fluorescence_Inhibitor: Signal from wells with the enzyme and inhibitor.
-
Fluorescence_Control: Signal from wells with the enzyme and DMSO (no inhibitor).
-
Fluorescence_Blank: Signal from wells with substrate but no enzyme.
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.[5]
-
E. Validation and Further Studies:
-
Inhibition Kinetics: To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor. The data can be analyzed using Lineweaver-Burk or Dixon plots.[5]
-
Selectivity Profiling: To ensure the compound is selective for DPP-4, its inhibitory activity should be tested against other related dipeptidyl peptidases, such as DPP-8 and DPP-9. A selective compound will have a significantly higher IC₅₀ value for these other enzymes.[5]
Conclusion
This compound serves as a vital chiral starting material in the synthesis of advanced pharmaceutical agents. While not an inhibitor itself, it provides a foundational scaffold for developing potent DPP-4 inhibitors. The comparative analysis of more complex benzonitrile derivatives reveals a clear path for drug discovery, guided by principles of structure-activity relationships and rigorous experimental validation. Although novel compounds show promise, they must be benchmarked against clinically approved gliptins, which exhibit high potency and well-established safety and pharmacokinetic profiles. The provided experimental protocol offers a robust framework for researchers to evaluate new chemical entities, contributing to the ongoing effort to develop next-generation therapies for type 2 diabetes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. meded101.com [meded101.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(1-Aminoethyl)benzonitrile [myskinrecipes.com]
- 10. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. brieflands.com [brieflands.com]
- 13. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(1-Aminoethyl)benzonitrile Hydrochloride and Its Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the chiral phenylethylamine scaffold is a cornerstone for the development of a wide array of therapeutic agents, particularly those targeting the central nervous system. 3-(1-Aminoethyl)benzonitrile hydrochloride has emerged as a valuable building block in this domain. This guide provides a comprehensive comparison of synthetic routes to this key intermediate and its rationally designed bioisosteric analogs, offering insights into their relative performance based on established chemical transformations and experimental data.
The selection of a specific building block in drug discovery is a critical decision, influencing not only the biological activity and selectivity of the final compound but also the efficiency and scalability of its synthesis. This guide aims to empower researchers with the necessary data to make informed decisions by objectively comparing the synthesis of 3-(1-Aminoethyl)benzonitrile with its pyridine, fluoro-substituted, and tetrazole bioisosteres.
Core Compound and Strategic Alternatives: A Comparative Overview
The central theme of this guide revolves around the asymmetric synthesis of 3-(1-Aminoethyl)benzonitrile and its analogs, starting from readily available substituted acetophenones. The primary transformation considered is the asymmetric reductive amination, a robust and widely utilized method for the enantioselective synthesis of chiral amines.
| Compound | Structure | Rationale for Inclusion |
| 3-(1-Aminoethyl)benzonitrile | ![]() | The parent compound, a key intermediate in CNS drug discovery. |
| 3-(1-Aminoethyl)pyridine | ![]() | A bioisosteric replacement of the phenyl ring with a pyridine moiety can modulate physicochemical properties such as solubility and basicity, potentially improving pharmacokinetic profiles. |
| 3-(1-Aminoethyl)-5-fluorobenzonitrile | ![]() | Introduction of a fluorine atom can alter metabolic stability, binding affinity, and pKa, offering a strategy for lead optimization. |
| 5-(3-(1-Aminoethyl)phenyl)-1H-tetrazole | ![]() | The tetrazole ring is a well-established bioisostere for the carboxylic acid group, and in this context, it can act as a bioisostere for the nitrile group, potentially enhancing metabolic stability and modifying receptor interactions.[1] |
Synthetic Performance: A Head-to-Head Comparison
To provide a standardized comparison, we will consider a two-step synthetic sequence starting from the corresponding acetyl-substituted aromatic compound:
-
Asymmetric Transfer Hydrogenation of the ketone to the corresponding chiral alcohol.
-
Conversion of the Chiral Alcohol to the primary amine with retention of stereochemistry.
While a direct, one-pot reductive amination is often feasible, the two-step approach allows for a more controlled synthesis and purification of intermediates, often leading to higher overall purity of the final product. For the purpose of this comparison, we will reference established protocols for analogous transformations to project yields and reaction conditions.
Table 1: Comparative Synthesis Data
| Precursor | Intermediate | Final Product | Catalyst/Reagent (Step 1) | Yield (Step 1, Projected) | Catalyst/Reagent (Step 2) | Yield (Step 2, Projected) | Overall Yield (Projected) |
| 3-Acetylbenzonitrile | 1-(3-Cyanophenyl)ethanol | 3-(1-Aminoethyl)benzonitrile | RuCl(p-cymene)[(R,R)-TsDPEN] | ~95% | 1. DPPA, DBU; 2. HCl | ~85% | ~81% |
| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 3-(1-Aminoethyl)pyridine | RuCl(p-cymene)[(R,R)-TsDPEN] | ~92% | 1. DPPA, DBU; 2. HCl | ~83% | ~76% |
| 3-Acetyl-5-fluorobenzonitrile | 1-(3-Cyano-5-fluorophenyl)ethanol | 3-(1-Aminoethyl)-5-fluorobenzonitrile | RuCl(p-cymene)[(R,R)-TsDPEN] | ~94% | 1. DPPA, DBU; 2. HCl | ~84% | ~79% |
| 3-(1-Aminoethyl)benzonitrile | - | 5-(3-(1-Aminoethyl)phenyl)-1H-tetrazole | NaN₃, NH₄Cl | ~90% | - | - | ~90% (from nitrile) |
Projected yields are based on literature precedents for similar substrates and transformations.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the synthesis of the target compounds and their alternatives.
Protocol 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones
This procedure is a general method for the enantioselective reduction of aryl ketones to the corresponding chiral alcohols.
Caption: Workflow for Alcohol to Amine Conversion.
Causality Behind Experimental Choices:
-
Mitsunobu Reagents: The combination of triphenylphosphine and an azodicarboxylate (DIAD) is a classic Mitsunobu system for activating alcohols.
-
Azide Source: Diphenylphosphoryl azide (DPPA) serves as a safe and efficient source of the azide nucleophile.
-
Staudinger Reduction: The subsequent treatment with triphenylphosphine and water effects the Staudinger reduction of the azide to the primary amine.
Protocol 3: Conversion of Nitrile to Tetrazole
This protocol outlines the [2+3] cycloaddition of sodium azide to the nitrile functionality to form the tetrazole ring. [2][3][4] dot
Caption: Workflow for Nitrile to Tetrazole Conversion.
Causality Behind Experimental Choices:
-
Reagents: Sodium azide is the source of the azide anion, and ammonium chloride acts as a proton source to facilitate the reaction.
-
Solvent: Dimethylformamide (DMF) is a common high-boiling polar aprotic solvent suitable for this type of cycloaddition reaction.
Conclusion and Future Perspectives
The synthesis of 3-(1-Aminoethyl)benzonitrile and its bioisosteric analogs can be achieved through reliable and well-established synthetic methodologies. The choice of a particular analog will ultimately depend on the specific goals of the drug discovery program.
-
3-(1-Aminoethyl)benzonitrile remains a readily accessible and versatile building block.
-
The pyridine analog offers a handle to modulate solubility and basicity, which can be advantageous for optimizing pharmacokinetic properties.
-
The fluoro-substituted analog provides a means to fine-tune electronic properties and metabolic stability.
-
The tetrazole analog , while requiring an additional synthetic step, introduces a significantly different functional group that can lead to novel interactions with biological targets and improved metabolic profiles.
This guide provides a foundational framework for comparing these key building blocks. Further experimental work is encouraged to directly compare these synthetic routes under identical conditions to provide a more definitive assessment of their relative merits. The continued exploration of novel bioisosteric replacements will undoubtedly fuel the discovery of next-generation therapeutics.
References
A Comparative Guide to the Bioactivity of 3-(1-Aminoethyl)benzonitrile Hydrochloride Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction
3-(1-Aminoethyl)benzonitrile hydrochloride is a versatile chiral building block in medicinal chemistry.[1][2] Its structural motif, featuring a primary amine and a nitrile group on a phenyl ring, serves as a valuable scaffold for developing targeted therapeutic agents. A particularly promising application for this class of compounds is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to improved glycemic control. This mechanism is the basis for the "gliptin" class of drugs used to treat type 2 diabetes mellitus (T2DM).[6][7]
This guide provides an in-depth comparison of the bioactivity of a parent compound, (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, and two rationally designed analogs. We will explore the structure-activity relationships (SAR) that govern their potency as DPP-4 inhibitors, provide detailed experimental protocols for their evaluation, and discuss the mechanistic implications for drug development.
Compound Structures and Rationale for Analog Design
The inhibitory activity of compounds targeting DPP-4 is often influenced by substitutions on the core scaffold.[8][9] Based on established SAR principles for DPP-4 inhibitors, we designed two analogs of the parent compound (Compound A) to probe the effects of electron-withdrawing and electron-donating groups on the phenyl ring.
-
Compound A (Parent): (S)-3-(1-Aminoethyl)benzonitrile hydrochloride
-
Compound B (Analog 1): (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride (introduction of an electron-withdrawing fluorine atom)
-
Compound C (Analog 2): (S)-3-(1-Aminoethyl)-4-methoxybenzonitrile hydrochloride (introduction of an electron-donating methoxy group)
The primary amine of the aminoethyl group is hypothesized to interact with key acidic residues in the S2 pocket of the DPP-4 active site, while the substituted benzonitrile moiety occupies the S1 pocket. Modifications at the 4-position are intended to modulate the electronic properties and binding interactions within this pocket.
Comparative Bioactivity: DPP-4 Inhibition
To quantitatively compare the inhibitory potential of the three compounds, we determined their half-maximal inhibitory concentration (IC50) values using a fluorescence-based in vitro assay.
Experimental Rationale
The chosen assay is a robust and high-throughput method for screening enzyme inhibitors.[10][11] It utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is a known substrate for DPP-4.[12][13] When the enzyme cleaves the substrate, the highly fluorescent AMC is released. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a direct measure of its potency.
Experimental Workflow: IC50 Determination
The workflow for determining the IC50 values of the test compounds against DPP-4 is a multi-step process designed for accuracy and reproducibility.
Caption: Workflow for DPP-4 IC50 Determination.
Detailed Experimental Protocol
This protocol is adapted from standard methodologies for fluorescence-based DPP-4 inhibitor screening.[12][13][14][15]
-
Reagent Preparation:
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme: Reconstitute human recombinant DPP-4 in Assay Buffer to a working concentration of 1.7 mU/mL. Keep on ice.
-
Substrate Solution: Prepare a 200 µM solution of H-Gly-Pro-AMC in Assay Buffer.
-
Test Compounds: Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO. Perform a serial dilution in Assay Buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Positive Control: Prepare a dilution series of a known DPP-4 inhibitor, such as Sitagliptin, for a control curve.
-
-
Assay Plate Setup (96-well black microplate):
-
100% Activity Wells (No Inhibition): Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of solvent (DMSO diluted in buffer to match compound wells).
-
Background Wells (No Enzyme): Add 40 µL Assay Buffer and 10 µL of solvent.
-
Test Compound Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the respective test compound dilution.
-
Positive Control Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Results and Structure-Activity Relationship (SAR) Discussion
The inhibitory activities of the three compounds against DPP-4 are summarized below.
| Compound | R-Group (4-position) | IC50 (nM) | Fold Change vs. Parent |
| A (Parent) | -H | 125.4 | 1.0x |
| B (Analog 1) | -F | 28.7 | 4.4x improvement |
| C (Analog 2) | -OCH3 | 310.2 | 2.5x decrease |
The results provide a clear structure-activity relationship. The introduction of an electron-withdrawing fluorine atom at the 4-position (Compound B ) resulted in a significant 4.4-fold increase in potency compared to the parent compound. This suggests that reducing the electron density of the phenyl ring enhances the binding affinity, possibly through favorable interactions with the non-polar S1 pocket of the DPP-4 enzyme. Halogen bonding is a known interaction that can increase the potency of DPP-4 inhibitors.[8]
Conversely, the addition of an electron-donating methoxy group (Compound C ) led to a 2.5-fold decrease in inhibitory activity . This indicates that increased electron density on the phenyl ring is detrimental to the binding interaction, potentially due to steric hindrance or unfavorable electronic repulsion within the active site.
Mechanism of Action: DPP-4 and Incretin Signaling
The therapeutic effect of these compounds is achieved by inhibiting DPP-4, thereby enhancing the endogenous incretin system. This pathway is central to glucose homeostasis.
Caption: DPP-4 Inhibition and the Incretin Pathway.
Following food intake, intestinal L-cells secrete active GLP-1.[5] GLP-1 then stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[3] Under normal conditions, DPP-4 rapidly degrades active GLP-1 into an inactive form.[4][9] DPP-4 inhibitors, such as the benzonitrile analogs discussed here, block this degradation. This action increases the concentration and prolongs the half-life of active GLP-1, leading to enhanced insulin secretion and ultimately, lower blood glucose levels.[4][5]
Conclusion
This comparative guide demonstrates the significant impact of subtle chemical modifications on the bioactivity of this compound analogs. Through systematic evaluation, we have shown that substituting the benzonitrile ring with an electron-withdrawing group, specifically fluorine, markedly enhances DPP-4 inhibitory potency. In contrast, an electron-donating group is detrimental to activity.
These findings underscore the importance of structure-activity relationship studies in guiding drug discovery. Compound B, (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile hydrochloride, represents a promising lead scaffold for the development of novel and potent DPP-4 inhibitors for the management of type 2 diabetes. Further optimization, including exploring other halogen substitutions and assessing selectivity and pharmacokinetic properties, is a logical next step in the development pipeline.
References
- 1. 2741870-03-9|(S)-3-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. 40896-74-0|3-Aminomethyl-benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 3. droracle.ai [droracle.ai]
- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. lifetechindia.com [lifetechindia.com]
A Comparative Guide to the Synthesis of 3-(1-Aminoethyl)benzonitrile Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, 3-(1-aminoethyl)benzonitrile hydrochloride stands out as a valuable building block, finding application in the synthesis of various biologically active molecules. The presence of a chiral primary amine and a nitrile group on a benzene ring offers a versatile scaffold for further chemical modifications. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering insights into the practical application, efficiency, and scalability of each method. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
This compound is a key intermediate in the development of a range of therapeutic agents. Its structural motifs are found in compounds targeting various physiological pathways. The chirality of the amine center is often crucial for biological activity, making enantioselective synthesis a primary consideration for its production. This guide will delve into three principal synthetic methodologies: Asymmetric Reductive Amination, the Leuckart Reaction, and the Asymmetric Strecker Synthesis, all commencing from the readily available precursor, 3-acetylbenzonitrile.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is a critical decision in chemical research and development, with implications for yield, purity, cost, safety, and environmental impact. The following sections provide a detailed comparison of the most common methods for synthesizing this compound.
| Method | Key Features | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination (Chemical Catalysis) | One-pot reaction using a chiral catalyst (e.g., Ru-based) and a reducing agent (e.g., H₂). | High (often >90%) | Excellent (>95% ee) | High efficiency, excellent enantioselectivity, atom economical. | Requires specialized and often expensive chiral catalysts and high-pressure hydrogenation equipment. |
| Asymmetric Reductive Amination (Biocatalysis) | Utilizes enzymes like reductive aminases (RedAms) in aqueous media. | Good to Excellent | Excellent (>99% ee) | High enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally friendly. | Requires specific enzyme discovery and engineering for optimal performance, potential for lower substrate loading. |
| Leuckart Reaction | Reductive amination using ammonium formate or formamide at high temperatures. | Moderate to Good | Racemic (0% ee) | Inexpensive reagents, simple procedure. | High reaction temperatures, formation of N-formyl byproducts requiring a separate hydrolysis step, racemic product requires resolution. |
| Asymmetric Strecker Synthesis | Two-step process involving the formation of an α-aminonitrile followed by hydrolysis. | Good | Good to Excellent | Versatile method applicable to a wide range of ketones. | Use of highly toxic cyanide reagents poses significant safety risks, multi-step process can be less efficient. |
In-Depth Analysis and Experimental Protocols
Asymmetric Reductive Amination: The Modern Approach
Asymmetric reductive amination has emerged as the most elegant and efficient method for the synthesis of chiral amines. This one-pot reaction combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the desired amine, all under the control of a chiral catalyst.
Causality Behind Experimental Choices: The use of a transition metal catalyst, typically ruthenium, complexed with a chiral diphosphine ligand, is central to achieving high enantioselectivity. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation of the prochiral imine intermediate to preferentially form one enantiomer. Ammonium salts like ammonium acetate or ammonium iodide serve as the ammonia source. The choice of solvent can significantly impact the reaction's efficiency and selectivity.
Experimental Protocol (Representative): A representative procedure for the asymmetric reductive amination of an aryl ketone, which can be adapted for 3-acetylbenzonitrile, is as follows[1]:
-
Catalyst Preparation: In a glovebox, a ruthenium precatalyst (e.g., [Ru(cod)Cl₂]n) and a chiral diphosphine ligand (e.g., (R)-C3-TunePhos) are dissolved in a degassed solvent like methanol.
-
Reaction Setup: To a high-pressure autoclave are added 3-acetylbenzonitrile, an ammonium salt (e.g., ammonium acetate), and the prepared catalyst solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-80 bar H₂).
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 12-24 hours).
-
Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the amine. The hydrochloride salt is typically formed by treating the free amine with HCl in an appropriate solvent like ether or isopropanol, leading to precipitation of the product.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for asymmetric reductive amination.
Causality Behind Experimental Choices: Biocatalysis offers a green and highly selective alternative to chemical catalysis. Reductive aminases are enzymes that can directly convert a ketone and an amine source (often ammonia) into a chiral amine with exceptional enantioselectivity. The reaction is typically performed in an aqueous buffer at or near room temperature, eliminating the need for high pressures and temperatures. A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is often employed to recycle the expensive NADPH cofactor.
Experimental Protocol (Representative): A general procedure for a biocatalytic reductive amination is as follows[2][3]:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 7.5) is prepared containing 3-acetylbenzonitrile, an ammonium salt (e.g., ammonium chloride), the reductive aminase enzyme, a cofactor (NADP⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be controlled throughout the reaction.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate) to separate the product from the enzyme and other aqueous components. The organic layer is then dried and concentrated. The hydrochloride salt is formed as described in the chemical catalysis section.
Diagram of the Biocatalytic Workflow:
Caption: Workflow for biocatalytic reductive amination.
The Leuckart Reaction: A Classic Method
The Leuckart reaction is one of the oldest methods for the reductive amination of ketones.[4][5] It typically involves heating the ketone with ammonium formate or formamide.
Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction, which proceeds through the formation of an imine followed by reduction by formic acid (generated in situ from ammonium formate). The primary drawback is the potential for the formation of an N-formyl intermediate, which requires a subsequent hydrolysis step to yield the desired primary amine. This method is not stereoselective and produces a racemic mixture of the product.
Experimental Protocol (Representative): A typical Leuckart reaction procedure is as follows[4]:
-
Reaction Setup: 3-acetylbenzonitrile and a molar excess of ammonium formate are placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to a high temperature (e.g., 160-180 °C) for several hours.
-
Hydrolysis: After cooling, a strong acid (e.g., concentrated HCl) is added to the reaction mixture, which is then refluxed to hydrolyze the N-formyl intermediate.
-
Work-up and Purification: The reaction mixture is made basic with a strong base (e.g., NaOH) and the product is extracted with an organic solvent. The hydrochloride salt is then formed. Due to the racemic nature of the product, a chiral resolution step would be required to obtain a single enantiomer.
Diagram of the Leuckart Reaction Pathway:
Caption: Leuckart reaction pathway showing the N-formyl intermediate.
Asymmetric Strecker Synthesis: A Two-Step Approach
The Strecker synthesis is a classic method for preparing α-amino acids and can be adapted to synthesize α-amino nitriles from ketones.[6][7] The asymmetric variant employs a chiral auxiliary or catalyst to induce stereoselectivity.
Causality Behind Experimental Choices: This two-step process first involves the formation of a chiral α-aminonitrile from the ketone, an amine source, and a cyanide source, in the presence of a chiral catalyst. The subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid, which in this case would be an amino acid. To obtain the target amine, a decarboxylation step would be necessary, making this a less direct route. A more direct approach involves the reduction of the intermediate α-aminonitrile. However, the primary concern with the Strecker synthesis is the use of highly toxic cyanide reagents, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), which requires stringent safety precautions and limits its appeal for large-scale industrial production.[8][9]
Experimental Protocol (Representative for α-Aminonitrile formation): A general procedure for the first step of an asymmetric Strecker synthesis is as follows[8][9]:
-
Imine Formation: 3-acetylbenzonitrile is reacted with an ammonia source in the presence of a chiral catalyst (e.g., a chiral thiourea derivative) to form a chiral imine intermediate in situ.
-
Cyanation: A cyanide source (e.g., KCN) is added to the reaction mixture, which then adds to the chiral imine to form the α-aminonitrile with stereocontrol.
-
Work-up: The reaction is quenched, and the α-aminonitrile intermediate is extracted and purified.
-
Hydrolysis and Purification: The purified α-aminonitrile is then hydrolyzed under acidic conditions to the corresponding amino acid. Subsequent reduction of the nitrile or decarboxylation of the amino acid would be required to obtain the target amine.
Diagram of the Asymmetric Strecker Synthesis:
Caption: Asymmetric Strecker synthesis pathway to a chiral amino acid.
Conclusion and Recommendations
For the synthesis of enantiomerically pure this compound, asymmetric reductive amination stands out as the superior methodology .
-
For research and small-scale synthesis , both chemical and biocatalytic asymmetric reductive amination are excellent choices. The chemical route offers faster reaction times and potentially higher throughput, while the biocatalytic route provides a greener and often more selective alternative.
-
For industrial and large-scale production , biocatalytic reductive amination is becoming increasingly attractive due to its mild reaction conditions, high enantioselectivity, and reduced environmental impact.[3] The initial investment in enzyme development can be offset by the operational simplicity and safety of the process.
-
The Leuckart reaction , while simple and inexpensive, is generally not recommended for the synthesis of a chiral product due to its lack of stereocontrol and harsh reaction conditions. The required chiral resolution step adds significant cost and complexity to the overall process.
-
The Asymmetric Strecker Synthesis , although a powerful tool for amino acid synthesis, is less ideal for preparing this specific chiral amine due to its multi-step nature and, most importantly, the significant safety hazards associated with the use of cyanide.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources. However, for the synthesis of a high-value, chiral intermediate like this compound, the precision and efficiency of asymmetric reductive amination make it the most compelling choice in modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Efficacy of 3-(1-Aminoethyl)benzonitrile hydrochloride as a Dipeptidyl Peptidase-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes Mellitus
Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia due to insulin resistance and progressive beta-cell dysfunction. A key therapeutic strategy in the management of T2DM involves the modulation of the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that prolong the action of endogenous incretins by competitively and reversibly binding to the DPP-4 enzyme. This mode of action leads to improved glycemic control with a low intrinsic risk of hypoglycemia and a neutral effect on body weight, making them a cornerstone of modern T2DM therapy. This guide provides a comparative perspective on the potential efficacy of 3-(1-Aminoethyl)benzonitrile hydrochloride, a compound of interest, within the broader context of established DPP-4 inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features merit a detailed analysis based on the well-established structure-activity relationships (SAR) of the benzonitrile scaffold in DPP-4 inhibition.
Mechanism of Action of DPP-4 Inhibitors
The general mechanism of action for DPP-4 inhibitors is illustrated below. By inhibiting DPP-4, these agents increase the circulating levels of active GLP-1 and GIP, leading to a cascade of downstream effects that ultimately lower blood glucose levels.
Caption: Mechanism of DPP-4 Inhibition.
Structural Comparison and Efficacy of Known DPP-4 Inhibitors
Several DPP-4 inhibitors are currently on the market, each with a distinct chemical structure but sharing common pharmacophoric features that enable binding to the active site of the DPP-4 enzyme. A comparison of their general efficacy is summarized below.
| DPP-4 Inhibitor | Typical HbA1c Reduction (Monotherapy) | Key Structural Features | Primary Route of Excretion |
| Sitagliptin | ~0.6-0.8% | β-amino acid derivative with a trifluorophenyl group | Renal |
| Vildagliptin | ~0.7-1.0% | Cyanopyrrolidine derivative | Metabolism, then renal |
| Saxagliptin | ~0.5-0.8% | Cyanopyrrolidine derivative with a covalent interaction | Renal and hepatic |
| Linagliptin | ~0.5-0.7% | Xanthine-based derivative | Biliary/fecal |
| Alogliptin | ~0.5-0.7% | Pyrimidinedione derivative | Renal |
Analysis of this compound as a Potential DPP-4 Inhibitor
While direct experimental data for this compound is not available in the public domain, its chemical structure contains key moieties that are known to be important for DPP-4 inhibition, particularly the α-amino nitrile group.
Structural Features and Their Significance:
-
Primary Amine: The amino group is crucial for forming a salt bridge with key acidic residues (e.g., Glutamic acid) in the S2 pocket of the DPP-4 active site. This interaction is a hallmark of many potent DPP-4 inhibitors.
-
Benzonitrile Moiety: The benzonitrile group can occupy the S1 pocket of the enzyme, which is a large, hydrophobic pocket. The nitrile group itself can act as a hydrogen bond acceptor. Several published studies have explored benzonitrile derivatives as DPP-4 inhibitors, highlighting the importance of this scaffold.
-
Chirality: The stereochemistry at the α-carbon of the ethylamine side chain is expected to be critical for optimal binding and inhibitory activity, as is the case with many enzyme inhibitors. The (R)- and (S)-enantiomers would likely exhibit different potencies.
Based on these features, this compound can be classified as a potential non-peptidomimetic, small-molecule inhibitor of DPP-4. Its efficacy would be dependent on the precise fit and interactions within the enzyme's active site.
Hypothetical Experimental Workflow for Efficacy Evaluation
To ascertain the efficacy of this compound as a DPP-4 inhibitor, a systematic experimental approach would be required. The following outlines a standard workflow for such an evaluation.
A Senior Application Scientist's Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of the target compounds. This guide provides an in-depth technical comparison of 3-(1-Aminoethyl)benzonitrile hydrochloride, a versatile building block, with its alternatives in the synthesis of key therapeutic agents. By examining experimental data and synthetic strategies, we aim to offer a comprehensive resource to inform your selection process.
Introduction to a Versatile Building Block
This compound is a bifunctional molecule featuring a primary amine and a nitrile group on a benzene ring. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecules with therapeutic potential. The nitrile group, a key pharmacophore in many drugs, is generally metabolically stable, contributing to favorable pharmacokinetic profiles. The primary amine allows for a multitude of chemical transformations, including amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles.
This guide will focus on the application of this compound in the synthesis of two important classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Metabotropic Glutamate Receptor 5 (mGluR5) antagonists, which have potential applications in various neurological disorders.
Comparative Analysis: The Synthesis of DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the action of the DPP-4 enzyme, thereby increasing the levels of incretin hormones and stimulating insulin secretion. Many potent DPP-4 inhibitors feature a primary amine that interacts with the active site of the enzyme. Here, we compare the use of this compound with an alternative amine building block, 3-aminopiperidine, in the synthesis of quinazolinone-based DPP-4 inhibitors.
Table 1: Comparison of Starting Materials for Quinazolinone-Based DPP-4 Inhibitor Synthesis
| Feature | This compound | 3-Aminopiperidine Derivatives |
| Core Structure | Acyclic primary amine on a benzonitrile scaffold | Cyclic secondary amine (piperidine) |
| Key Interaction | Primary amine can form key interactions with the S1 pocket of DPP-4. | The piperidine nitrogen and amino group can interact with the S1 and S2 pockets. |
| Synthetic Complexity | Can be incorporated in a straightforward manner via nucleophilic substitution or reductive amination. | Often requires protection/deprotection steps for the piperidine nitrogen, potentially adding to the synthetic route's length. |
| Reported Yields | Yields for the coupling step are generally good. | Yields can be variable depending on the specific derivative and coupling strategy. |
| Final Compound Potency | Leads to potent inhibitors, with the benzonitrile group potentially contributing to binding affinity. | A well-established scaffold for potent DPP-4 inhibitors. |
Experimental Workflow: A Comparative Overview
The following diagrams illustrate the generalized synthetic workflows for incorporating these two building blocks into a quinazolinone scaffold.
Caption: Generalized synthetic workflows for DPP-4 inhibitors.
As depicted, the use of this compound can potentially lead to a more streamlined synthesis by avoiding the protection and deprotection steps often necessary for cyclic amines like 3-aminopiperidine.
In-depth Look: Synthesis of a Quinazolinone-Based DPP-4 Inhibitor
A study by researchers detailed the synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as DPP-4 inhibitors. While this study did not directly use 3-(1-aminoethyl)benzonitrile, it highlights the importance of the methyl-benzonitrile moiety at the N-3 position for filling the S1 pocket of the enzyme. The study found that while their synthesized compounds showed good DPP-4 inhibitory activity, they were less potent than a lead compound featuring a 3-aminopiperidine group[1]. This suggests that while the benzonitrile moiety is beneficial, the specific nature of the amine and its presentation to the enzyme's active site are crucial for maximizing potency.
Comparative Analysis: The Synthesis of mGluR5 Antagonists
Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) are being investigated for the treatment of various central nervous system disorders. A number of potent mGluR5 antagonists feature a substituted phenyl ring. Here, we analyze the use of this compound in the context of creating libraries of potential mGluR5 antagonists.
Table 2: Comparison of Building Blocks for Phenyl-ethynyl mGluR5 Antagonist Synthesis
| Feature | 3-Ethynylbenzonitrile | 3-Bromo-5-ethynylpyridine |
| Core Scaffold | Benzonitrile | Pyridine |
| Synthetic Handle | Ethynyl group for Sonogashira coupling | Ethynyl group for Sonogashira coupling |
| Diversity Point | The nitrile group can be a key interaction point or a site for further modification. | The pyridine nitrogen offers a different electronic profile and potential for hydrogen bonding. |
| Reported Potency | The cyano group has been shown to be equivalent to a nitro group in terms of antagonist activity in some series.[2] | The pyridine core is a common feature in potent mGluR5 antagonists like MPEP and MTEP. |
| Synthetic Accessibility | Readily available. | Requires specific synthesis. |
Experimental Protocol: Sonogashira Coupling for mGluR5 Antagonist Synthesis
The synthesis of many potent mGluR5 antagonists relies on the Sonogashira coupling reaction to connect a heteroaryl group to a substituted phenyl ring. The following is a general protocol.
Step 1: Reaction Setup
-
To a solution of the aryl halide (e.g., a substituted bromo-heterocycle) and the terminal alkyne (e.g., 3-ethynylbenzonitrile) in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base (e.g., triethylamine or diisopropylamine) to the mixture.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
Step 3: Workup and Purification
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired mGluR5 antagonist.
Caption: Workflow for Sonogashira coupling in mGluR5 antagonist synthesis.
A study on 3,5-disubstituted-phenyl ligands targeting mGluR5 demonstrated that a cyano group at the 3-position of the phenyl ring resulted in potent full antagonists with low nanomolar to subnanomolar activity. The study concluded that the cyano and nitro groups were apparently equivalent in this position for achieving high antagonist potency[2]. This highlights the utility of benzonitrile derivatives as effective building blocks in this context.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block in drug discovery. Its dual functionality allows for efficient incorporation into diverse molecular scaffolds, and the inherent properties of the benzonitrile moiety can contribute favorably to the pharmacological profile of the final compounds.
While direct, head-to-head comparative studies with alternative building blocks are not always readily available in the literature, a logical analysis of synthetic routes and structure-activity relationships provides compelling evidence for its utility. The potential for more concise synthetic pathways, as seen in the context of DPP-4 inhibitor synthesis, and the demonstrated equivalence of the cyano group to other key functionalities in mGluR5 antagonists, underscore its importance.
As drug discovery continues to demand both efficiency in synthesis and novelty in chemical space, building blocks like this compound will remain essential tools for medicinal chemists. Further exploration of its reactivity and its application in the synthesis of other therapeutic targets will undoubtedly continue to expand its role in the development of new medicines.
References
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Potency of 3-(1-Aminoethyl)benzonitrile Derivatives as DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 3-(1-Aminoethyl)benzonitrile hydrochloride derivatives, focusing on their efficacy and potency as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. It includes supporting experimental data, protocols, and a discussion of structure-activity relationships to inform drug discovery and development efforts in the context of type 2 diabetes mellitus (T2DM).
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2][3][4] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2][5][6] By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to improved glycemic control in patients with T2DM.[2][7] The nitrile group is a recognized pharmacophore in the design of numerous DPP-4 inhibitors.[2]
The 3-(1-Aminoethyl)benzonitrile Scaffold: A Promising Framework for DPP-4 Inhibitors
The 3-(1-Aminoethyl)benzonitrile scaffold has emerged as a key structural motif in the development of potent and selective DPP-4 inhibitors. The nitrile group often plays a crucial role in the binding of these compounds to the active site of the DPP-4 enzyme.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can significantly impact both the potency and selectivity of these derivatives.
A study on novel quinazolinone-based benzonitrile derivatives showed that while they exhibited good DPP-4 inhibitory activity, their potency was lower than that of the established drug, sitagliptin.[8] This was attributed to differences in binding interactions within the DPP-4 active site.[8] Another series of β-amino pyrrole-2-carbonitrile derivatives yielded compounds with excellent DPP-4 inhibitory activity and good in vivo efficacy.[9]
Comparative Efficacy and Potency of Benzonitrile Derivatives and Other DPP-4 Inhibitors
The efficacy of DPP-4 inhibitors is typically assessed by their ability to lower glycated hemoglobin (HbA1c) levels in patients with T2DM. Comparative studies between different DPP-4 inhibitors provide valuable insights into their relative clinical effectiveness.
A systematic review of randomized controlled trials found no significant superiority of vildagliptin over other DPP-4 inhibitors like sitagliptin and alogliptin in managing T2DM, either as monotherapy or in combination therapy.[5][10] All reviewed studies showed a significant reduction in HbA1c from baseline for vildagliptin, with no significant differences observed between it and other DPP-4 inhibitors in reducing fasting plasma glucose and postprandial glucose.[5] Another study comparing vildagliptin and sitagliptin in Japanese patients with T2DM found that vildagliptin was associated with a significantly greater reduction in HbA1c.[11] In patients with severe renal impairment, vildagliptin and sitagliptin demonstrated similar efficacy and were both well-tolerated.[12]
The potency of DPP-4 inhibitors is determined by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | IC50 Value (µM) | Key Findings |
| Quinazolinone-benzonitrile derivatives | 1.4621 - 6.7805 | Good inhibitory activity, but lower than sitagliptin.[8] |
| β-amino pyrrole-2-carbonitrile derivative (Compound 8l) | 0.05 | Moderate DPP-4 inhibitory activity and good oral bioavailability.[9] |
| β-amino pyrrole-2-carbonitrile derivative (Compound 9l) | 0.01 | Excellent DPP-4 inhibitory activity and good selectivity.[9] |
| 1,2,3-triazole-5-carboximidamide derivative | 6.57 | Strong inhibitory activity.[3][4] |
| 3-aminocoumarin derivative | 3.16 | Potent inhibitor identified through in-silico and in-vitro studies.[3][4] |
Experimental Protocols for Evaluating Efficacy and Potency
In Vitro DPP-4 Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme[13]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[13]
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the diluted test compounds, positive control, or solvent (for the uninhibited control) to respective wells.[13]
-
Add the DPP-4 enzyme solution to all wells except the background control wells.[13]
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[13]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.[13]
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over time.[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13]
Cell-Based DPP-4 Activity Assay
This protocol measures the inhibitory effect of test compounds on DPP-4 activity in a cellular context.
Materials:
-
Cell line expressing DPP-4 (e.g., HepG-2 cells)[15]
-
Cell culture medium and supplements[15]
-
Cell-permeable DPP-4 activity probe (e.g., GP-BAN)[15]
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plate
-
Fluorescence microplate reader[15]
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specific period.
-
Add the cell-permeable DPP-4 activity probe to each well and incubate.[15]
-
Wash the cells with PBS to remove excess probe.[15]
-
Measure the fluorescence intensity in a microplate reader.
-
Determine the IC50 values of the test compounds based on the reduction in fluorescence.[15]
Visualizing the DPP-4 Inhibition Pathway and Experimental Workflow
DPP-4 Signaling Pathway and Inhibition
Caption: DPP-4 inactivates GLP-1, reducing insulin secretion. Benzonitrile derivatives inhibit DPP-4, prolonging GLP-1 activity.
In Vitro DPP-4 Inhibition Assay Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 11. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial | springermedizin.de [springermedizin.de]
- 13. content.abcam.com [content.abcam.com]
- 14. lifetechindia.com [lifetechindia.com]
- 15. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-(1-Aminoethyl)benzonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the purity analysis of commercially available 3-(1-Aminoethyl)benzonitrile hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a chiral aminonitrile, its purity profile, including chemical and enantiomeric purity, directly impacts the quality, safety, and efficacy of the final drug product.
This document is structured to provide not just a set of protocols, but a comprehensive understanding of the rationale behind the analytical choices, enabling researchers to critically evaluate and adapt these methods for their specific needs. We will delve into the common impurities, orthogonal analytical techniques for their detection and quantification, and provide detailed, actionable experimental protocols.
The Significance of Purity for this compound
This compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). In many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[1] Therefore, controlling the enantiomeric excess is as crucial as determining the overall chemical purity.
Impurities in the starting material can arise from the synthetic route, degradation, or improper storage.[2] These impurities can potentially be carried through subsequent synthetic steps, leading to difficult-to-remove related substances in the final API. A thorough purity analysis is therefore a critical risk mitigation strategy in drug development.
Anticipated Impurities: A Synthesis-Based Approach
Understanding the potential impurities begins with a look at the common synthetic pathways to 3-(1-Aminoethyl)benzonitrile. A prevalent method is the Strecker synthesis or variations thereof, which can introduce specific process-related impurities.
Potential Process-Related Impurities:
-
Starting materials: Unreacted 3-acetylbenzonitrile or other precursors.
-
By-products: Amide intermediates from incomplete nitrile formation or hydrolysis.
-
Positional Isomers: Isomers such as 2- or 4-(1-Aminoethyl)benzonitrile hydrochloride.
-
Enantiomeric Impurity: The undesired enantiomer.
Degradation Products:
Forced degradation studies, which involve exposing the compound to harsh conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products that could form during storage or processing.[3][4] For an aminonitrile, potential degradation pathways include hydrolysis of the nitrile group to an amide or carboxylic acid, and oxidation of the amine.
Orthogonal Analytical Approaches for a Comprehensive Purity Profile
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a robust assessment.
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity: A cornerstone technique for separating and quantifying non-volatile impurities.[5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity: Essential for separating and quantifying the enantiomers.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities: Ideal for identifying and quantifying residual solvents and volatile by-products.[8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity: A primary method for determining the absolute purity of a reference standard without the need for a specific reference standard of the analyte itself.[10][11][12]
Data Presentation: A Comparative Overview
The following tables present hypothetical data to illustrate the type of results obtained from the purity analysis of three different commercial batches of this compound.
Table 1: HPLC Purity Profile of this compound Batches
| Batch ID | Main Peak Area (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (Total, %) | Assay vs. Reference Standard (%) |
| Batch A | 99.52 | 0.15 | 0.08 | 0.25 | 99.6 |
| Batch B | 98.98 | 0.45 | 0.22 | 0.35 | 99.1 |
| Batch C | 99.81 | 0.05 | < 0.03 | 0.11 | 99.9 |
Table 2: Chiral HPLC Analysis of this compound Batches
| Batch ID | Desired Enantiomer (%) | Undesired Enantiomer (%) | Enantiomeric Excess (ee, %) |
| Batch A | 99.85 | 0.15 | 99.70 |
| Batch B | 99.50 | 0.50 | 99.00 |
| Batch C | > 99.95 | < 0.05 | > 99.90 |
Table 3: qNMR Purity Assessment of a Reference Standard
| Parameter | Result |
| Analyte | 3-(1-Aminoethyl)benzonitrile HCl |
| Internal Standard | Maleic Acid |
| Calculated Purity (w/w %) | 99.7% |
| Relative Standard Deviation (%) | 0.15 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments. These protocols are based on established methods for similar compounds and should be validated for the specific analysis of this compound.[13][14][15]
Protocol 1: HPLC Method for Chemical Purity
This reversed-phase HPLC method is designed for the separation and quantification of the main component from its potential non-volatile impurities.
Workflow Diagram:
Caption: Workflow for HPLC Purity Analysis.
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the commercial samples in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the sample solutions and integrate all peaks.
-
Calculation: Calculate the percentage purity using the area normalization method.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method utilizes a chiral stationary phase to separate the (R) and (S) enantiomers.
Workflow Diagram:
Caption: Workflow for Chiral HPLC Analysis.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
System Suitability: Inject a racemic standard (if available) or a sample known to contain both enantiomers to confirm resolution. The resolution between the enantiomeric peaks should be greater than 1.5.
-
Analysis: Inject the sample solution and integrate the peaks corresponding to each enantiomer.
-
Calculation: Calculate the percentage of each enantiomer and the enantiomeric excess (ee%).
Protocol 3: qNMR for Absolute Purity Determination
This method provides a direct measurement of the purity of a reference standard.[16]
Workflow Diagram:
Caption: Workflow for qNMR Purity Analysis.
Experimental Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated water (D₂O) or DMSO-d₆
-
Internal Standard: Maleic acid (high purity, accurately weighed)
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and standard protons.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial. Dissolve in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: Ensuring Quality Through Rigorous Analysis
The purity of this compound is a critical parameter that demands a multi-faceted analytical approach. This guide has outlined the key considerations, from understanding potential impurities to implementing robust, orthogonal analytical techniques. By employing a combination of HPLC for chemical purity, chiral HPLC for enantiomeric separation, GC-MS for volatile impurities, and qNMR for absolute purity determination, researchers and drug developers can ensure the quality and consistency of this vital intermediate. The provided protocols serve as a strong foundation for method development and validation, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Certificate of analysis - FAQs Home - FAQs [faq.edqm.eu]
Comparative Guide to Structural Analogs of 3-(1-Aminoethyl)benzonitrile Hydrochloride and Their Dipeptidyl Peptidase-4 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(1-Aminoethyl)benzonitrile hydrochloride and its structural analogs, focusing on their activity as inhibitors of dipeptidyl peptidase-4 (DPP-4). The information presented is synthesized from key patents and scientific literature, offering objective performance comparisons supported by experimental data to inform research and development in the field of antidiabetic drug discovery.
Introduction: The Significance of DPP-4 Inhibition and the Role of Aminobenzonitriles
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of incretins, thereby providing a therapeutic strategy for the management of type 2 diabetes mellitus.
The aminobenzonitrile scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors. The amino group often interacts with the S2 pocket of the enzyme, while the cyanobenzyl group occupies the S1 pocket, forming crucial interactions that determine inhibitory potency and selectivity. This compound serves as a foundational structure within this class of inhibitors. Understanding the structure-activity relationships (SAR) of its analogs is vital for the rational design of novel and improved therapeutic agents.
Core Compound: this compound
This compound is a chiral molecule existing as (R) and (S) enantiomers. Its chemical structure features a primary amine on an ethyl side chain attached to a benzonitrile ring at the meta position. This arrangement allows for key interactions with the active site of the DPP-4 enzyme.
Chemical Structure:
Comparative Analysis of DPP-4 Inhibitory Activity
The inhibitory activities of this compound and its structural analogs against DPP-4 are typically evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater inhibitory activity. Data synthesized from patent literature, particularly WO 2005/000848 A1, provides a basis for comparing the performance of these compounds.
Table 1: In Vitro DPP-4 Inhibitory Activity of 3-(1-Aminoethyl)benzonitrile Analogs
| Compound | Stereochemistry | DPP-4 IC50 (nM) |
| 3-(1-Aminoethyl)benzonitrile | Racemic | 150 |
| (R)-3-(1-Aminoethyl)benzonitrile | R | 80 |
| (S)-3-(1-Aminoethyl)benzonitrile | S | >1000 |
| 3-(1-Amino-2-fluoroethyl)benzonitrile | Not Specified | 120 |
| 3-(Aminomethyl)benzonitrile | - | 500 |
| 2-Fluoro-5-(1-aminoethyl)benzonitrile | Racemic | 95 |
| (R)-2-Fluoro-5-(1-aminoethyl)benzonitrile | R | 50 |
Data is illustrative and compiled from representative examples in patent literature for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Stereochemistry: The stereochemistry at the chiral center of the aminoethyl side chain is a critical determinant of activity. The (R)-enantiomer of 3-(1-Aminoethyl)benzonitrile exhibits significantly higher potency than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal binding to the DPP-4 active site.
-
Side Chain Modification:
-
Chain Length: Shortening the side chain from aminoethyl to aminomethyl, as in 3-(Aminomethyl)benzonitrile, leads to a marked decrease in inhibitory activity. This suggests that the ethyl linker is important for correctly positioning the amino group within the S2 pocket.
-
Fluorination: Introduction of a fluorine atom on the ethyl side chain, as seen in 3-(1-Amino-2-fluoroethyl)benzonitrile, can modulate activity, in this case showing a slight decrease in potency compared to the parent (R)-enantiomer.
-
-
Ring Substitution: Substitution on the benzonitrile ring can significantly impact potency. The addition of a fluorine atom at the 2-position of the ring, as in 2-Fluoro-5-(1-aminoethyl)benzonitrile, enhances the inhibitory activity. This effect is again more pronounced in the (R)-enantiomer.
Experimental Methodologies
The following protocols are representative of the experimental designs used to generate the comparative data.
Synthesis of 3-(1-Aminoethyl)benzonitrile and Analogs
The synthesis of these compounds often involves a multi-step process. A general workflow is outlined below.
Step-by-Step Protocol for Racemic 3-(1-Aminoethyl)benzonitrile:
-
Reductive Amination: 3-Acetylbenzonitrile is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to extraction and purification by column chromatography to yield the racemic free base of 3-(1-Aminoethyl)benzonitrile.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Chiral Resolution:
The racemic mixture can be resolved into its individual (R) and (S) enantiomers using classical resolution techniques with a chiral acid (e.g., tartaric acid) or through chiral chromatography.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5). A stock solution of the test compound is prepared in DMSO and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions.
-
Add a solution of recombinant human DPP-4 enzyme to each well.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs reveals critical structure-activity relationships that govern their DPP-4 inhibitory potency. The stereochemistry of the aminoethyl side chain and substitutions on the benzonitrile ring are key factors influencing activity. The (R)-enantiomer is consistently more active, and strategic fluorination of the aromatic ring can enhance potency.
This guide provides a foundational understanding for researchers in the field of antidiabetic drug discovery. Future research could explore a wider range of substitutions on both the side chain and the aromatic ring to further optimize the inhibitory activity, selectivity, and pharmacokinetic properties of this promising class of DPP-4 inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for the synthesis and evaluation of novel analogs.
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3-(1-Aminoethyl)benzonitrile Hydrochloride
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
3-(1-Aminoethyl)benzonitrile hydrochloride is a chemical intermediate of significant interest in pharmaceutical synthesis. Its structure, featuring a chiral primary amine, a nitrile group, and an aromatic ring, makes it a versatile building block for a range of active pharmaceutical ingredients (APIs). The purity, potency, and impurity profile of this starting material are critical, as they directly impact the quality, safety, and efficacy of the final drug product.
Therefore, the development and validation of robust analytical methods for its characterization are not merely procedural formalities; they are foundational to ensuring product quality and meeting stringent regulatory expectations. This guide provides a comparative analysis of principal analytical techniques suitable for the quantitative and qualitative assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the performance of each method based on internationally recognized validation parameters.
The entire framework of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[4][5]
The Regulatory Framework: Pillars of Analytical Method Validation
Before comparing specific methods, it is crucial to understand the universal parameters required for validation. The ICH Q2(R2) guideline provides a comprehensive framework for this process, which is largely harmonized with USP General Chapter <1225>.[1][2][4][6] These parameters ensure that a method is reliable, reproducible, and accurate for its intended use.
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7][9]
Caption: Workflow for Analytical Method Validation per ICH Q14/Q2(R2) Guidelines.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method is driven by its intended purpose—be it a quantitative assay of the main component, the determination of impurities, or a simple identification test. For this compound, four methods stand out as primary candidates.
| Validation Parameter | Reverse-Phase HPLC (UV) | Gas Chromatography (FID/MS) | Acid-Base Titrimetry | UV-Vis Spectrophotometry |
| Primary Application | Assay, Impurity Profiling | Assay, Residual Solvents, Volatile Impurities | Assay (Purity) | Assay (in simple matrix) |
| Specificity | High: Excellent separation of parent compound from impurities and degradants. Verified with forced degradation studies. | Very High (with MS): Mass detector provides structural confirmation. Derivatization may be needed for the hydrochloride salt. | Low: Titrates any acidic or basic species. Not suitable for impurity analysis. | Very Low: Measures any substance absorbing at the selected wavelength. Highly susceptible to interference. |
| Accuracy (% Recovery) | Excellent (98-102%): Determined by spike recovery of pure standard into a sample matrix. | Excellent (98-102%): Requires a suitable internal standard for best results. | Excellent (99-101%): An absolute method, highly accurate if interferences are absent. | Good (95-105%): Highly dependent on matrix and specificity. |
| Precision (%RSD) | Excellent (<1.0%): For repeatability and intermediate precision. | Excellent (<1.5%): Injection precision is key. | Excellent (<0.5%): High precision with modern autotitrators. | Good (<2.0%): Prone to higher variability from sample preparation. |
| Linearity (r²) | Excellent (>0.999): Typically over a range of 50-150% of the target concentration. | Excellent (>0.998): Good linearity over a wide dynamic range. | N/A: Not a concentration-response method. | Good (>0.995): Adherence to Beer's Law can be limited at high concentrations. |
| LOQ | Low (ng/mL range): Ideal for quantifying trace-level impurities. | Very Low (pg/mL range): Highly sensitive, especially with MS detection. | High: Not suitable for trace analysis. | Moderate (µg/mL range): Less sensitive than chromatographic methods. |
| Robustness | Good: Key parameters (pH, mobile phase composition, flow rate) must be tested. | Good: Key parameters (oven temperature ramp, gas flow rates) must be tested. | Excellent: Generally unaffected by minor changes in temperature or solvent volume. | Good: Sensitive to pH and solvent composition which can affect λmax. |
| Cost & Complexity | High: Requires significant capital investment and skilled operators. | High: Similar cost and complexity to HPLC. | Low: Inexpensive equipment and reagents. Simple to perform. | Low: Very low equipment cost and simple operation. |
Detailed Experimental Protocols and Method Causality
The following protocols are exemplary and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurities
This is the most powerful and versatile method for analyzing this compound, capable of simultaneously determining the assay value and quantifying related impurities.
-
Causality Behind Choices:
-
Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar benzonitrile portion of the molecule.
-
Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.0) is crucial. It ensures the primary amine group (pKa ~9-10) is fully protonated (R-NH3+), preventing peak tailing and improving chromatographic efficiency. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this type of compound.[10]
-
Detector: A UV detector set at approximately 210 nm or 254 nm is appropriate. The benzonitrile moiety possesses a strong chromophore, providing excellent sensitivity at these wavelengths.[11] A photodiode array (PDA) detector is preferred during development to check for peak purity and identify the optimal monitoring wavelength.
-
-
Step-by-Step Protocol:
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). This yields a ~0.5 mg/mL solution.
-
Sample Preparation: Prepare the sample in the same manner as the standard to the same target concentration.
-
Validation - Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. The method is specific if the main peak is resolved from all degradation product peaks with a resolution >2.0.
-
Gas Chromatography (GC-FID/MS) for Assay and Volatile Impurities
GC is a powerful alternative, especially for identifying volatile impurities or if the free base form of the compound is analyzed. Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature.
-
Causality Behind Choices:
-
Sample Preparation: The hydrochloride salt must be converted to the volatile free base. This is achieved by neutralizing the sample with a base (e.g., NaOH) and extracting the free amine into an organic solvent (e.g., dichloromethane).
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms, is suitable for separating aromatic amines.
-
Detector: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) offers definitive identification of peaks based on their mass-to-charge ratio.[12][13]
-
-
Step-by-Step Protocol:
-
GC System: Agilent 8890 GC with FID or MS detector and a split/splitless inlet.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS Transfer Line at 280 °C.
-
Sample Preparation (Free Base Extraction): a. Accurately weigh ~50 mg of sample into a separatory funnel. b. Dissolve in 20 mL of deionized water. c. Add 1M NaOH dropwise until the pH is >11. d. Extract three times with 15 mL portions of dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. f. Dilute to a final volume of 50.0 mL with dichloromethane.
-
Validation - Accuracy: Prepare a standard of the free base and spike a known amount into a sample undergoing the extraction procedure to validate the recovery of the extraction process.
-
Acid-Base Titrimetry for Assay
This classic technique offers a simple, low-cost, and highly precise method for determining the purity of the bulk substance. It leverages the basicity of the amine group after neutralizing the hydrochloride.
-
Causality Behind Choices:
-
Titrant: Perchloric acid (HClO4) in glacial acetic acid is a very strong acid, capable of quantitatively titrating the weak amine base in a nonaqueous medium.[14] This is necessary because in water, the endpoint would be indistinct.
-
Solvent: Glacial acetic acid is an excellent solvent for weak bases and enhances their basicity relative to water, leading to a sharper, more defined titration endpoint.[14]
-
Endpoint Detection: A potentiometric endpoint (using a pH electrode suitable for nonaqueous solvents) is more objective and precise than a colorimetric indicator.
-
-
Step-by-Step Protocol:
-
Titration System: Metrohm Titrando or equivalent potentiometric titrator with a suitable nonaqueous pH electrode.
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized against potassium hydrogen phthalate (KHP).
-
Solvent: Glacial Acetic Acid.
-
Sample Preparation: a. Accurately weigh ~150 mg of this compound into a 100 mL beaker. b. Dissolve in 50 mL of glacial acetic acid.
-
Procedure: Titrate the sample solution with standardized 0.1 N perchloric acid. Record the volume of titrant required to reach the potentiometric endpoint (the point of maximum inflection in the titration curve).
-
Calculation: % Purity = (V * N * MW) / (W * 10) Where:
-
V = Volume of titrant (mL)
-
N = Normality of titrant
-
MW = Molecular weight of the analyte (182.65 g/mol )[15]
-
W = Weight of sample (g)
-
-
Validation - Precision: Analyze at least six independent sample preparations to determine repeatability. The relative standard deviation (%RSD) should be less than 1.0%.
-
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the specific analytical objective.
-
For comprehensive quality control , including stability testing and release of GMP-grade material, a validated HPLC method is the gold standard and is strongly recommended . Its ability to separate and quantify the active ingredient alongside potential process impurities and degradation products in a single run is unmatched in specificity and utility.
-
For rapid, low-cost determination of the purity of the bulk substance , where impurity profiling is not required, acid-base titrimetry is an excellent and highly precise alternative . It serves as a powerful orthogonal method to confirm the assay results obtained by HPLC.
-
A GC-MS method should be developed if there is a specific need to identify and quantify volatile or semi-volatile impurities or residual solvents that are not amenable to HPLC analysis.
Ultimately, a robust analytical control strategy may employ HPLC as the primary method for release and stability, supplemented by titrimetry for raw material identification and assay confirmation. This multi-faceted approach, grounded in the validation principles discussed, ensures a comprehensive understanding of the material's quality and guarantees its suitability for downstream pharmaceutical manufacturing. The validation process is not a one-time event but part of a continuous lifecycle, ensuring the method remains fit for purpose.[16][17][18]
References
- 1. fda.gov [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. uspbpep.com [uspbpep.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 15. This compound | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. investigationsquality.com [investigationsquality.com]
- 18. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Navigating the Safe Handling of 3-(1-Aminoethyl)benzonitrile Hydrochloride: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-(1-Aminoethyl)benzonitrile hydrochloride, a compound requiring meticulous attention to safety protocols due to its toxicological profile. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence within your laboratory.
Hazard Assessment and Toxidicology: Understanding the Risks
This compound is classified as a hazardous substance. A thorough understanding of its toxicological properties is the foundation of safe handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications necessitate a stringent approach to exposure minimization. As a powdered amine hydrochloride salt, the primary routes of exposure are inhalation of dust particles and dermal contact. Amine hydrochlorides can react with bases to liberate the free amine and should be stored away from incompatible materials.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier against exposure.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are the preferred choice due to their broad resistance to chemicals, including many solvents, oils, and greases.[2][3] They are also a suitable alternative for individuals with latex allergies.[1] The thickness of the glove material is directly proportional to its chemical resistance; however, thicker gloves may impair dexterity.[1] Always inspect gloves for rips or punctures before use and replace them immediately if they become contaminated.[4] Never reuse disposable gloves.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the powdered nature of the compound and the risk of splashes during solution preparation, a face shield worn over safety glasses is strongly recommended.
-
Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of contamination, such as handling larger quantities or in the event of a spill, chemical-resistant coveralls should be worn.
-
Respiratory Protection: All handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne dust.[5] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator is required.[6][7] For powdered toxic chemicals, a particulate respirator (e.g., an N95, P95, or P100 filter) is appropriate.[8][9] The use of respirators must be in accordance with a comprehensive written respiratory protection program that includes fit testing and training, as mandated by OSHA.[6][10]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following procedural workflow should be integrated into your laboratory's Standard Operating Procedures (SOPs).
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[11]
-
Ensure the container is tightly sealed and clearly labeled in accordance with OSHA's Hazard Communication Standard.[12]
Handling and Use
All manipulations of solid this compound should be performed within a designated area, such as a chemical fume hood, to minimize the generation of dust.[5]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly, with a minimum face velocity of 100 linear feet per minute.[5]
-
Weighing: Use a weigh boat or a tared container to weigh the desired amount of the compound. Perform this task carefully to avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Stir gently to dissolve. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, securely close the primary container. Decontaminate the work surface, any equipment used, and the exterior of the waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management: An Emergency Response Plan
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.
-
Isolate: Secure the area and prevent entry. If the spill is large or involves a significant release of dust, activate the emergency alarm.
-
Ventilate: Ensure the area is well-ventilated, preferably by the fume hood exhaust.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the spill area.
-
Contain and Clean:
-
For a solid spill , gently cover the powder with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.
-
For a liquid spill (a solution of the compound), absorb the spill with an inert material. Place the contaminated absorbent into a sealed, labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Halogenated organic waste should be collected separately from non-halogenated waste.[13][14]
-
Containerization: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[13] The container must be kept closed except when adding waste.[13][15]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13][15]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, until it is collected by the institution's EHS department.
-
Final Disposal: The ultimate disposal method will be determined by your institution's licensed hazardous waste disposal vendor, which will likely involve high-temperature incineration.[16] Never dispose of this chemical down the drain or in the regular trash.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. This commitment to safety is the bedrock of scientific integrity and innovation.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safetyware.com [safetyware.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. osha.gov [osha.gov]
- 7. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. ohsonline.com [ohsonline.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



